Decanoyl m-Nitroaniline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNIMTCNOZNHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408390 | |
| Record name | N-(3-nitrophenyl)decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72298-61-4 | |
| Record name | N-(3-nitrophenyl)decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Decanoyl m-Nitroaniline: A Chromogenic Tool for Probing Fatty Acid Amide Hydrolase (FAAH) Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme that plays a critical role in the endocannabinoid system by catalyzing the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. The development of reliable and efficient assays to measure FAAH activity is paramount for the discovery and characterization of novel therapeutic agents targeting this enzyme. Decanoyl m-Nitroaniline (DemNA) has emerged as a valuable colorimetric substrate for the continuous monitoring of FAAH activity. This technical guide provides a comprehensive overview of the use of this compound as a substrate for FAAH, including its chemical properties, kinetic parameters, detailed experimental protocols, and relevant pathway visualizations.
Principle of the Assay
The colorimetric assay for FAAH activity using this compound is based on a straightforward enzymatic reaction. FAAH hydrolyzes the amide bond of this compound, releasing decanoic acid and the chromogenic product, m-nitroaniline. The liberated m-nitroaniline imparts a yellow color to the solution, and the increase in absorbance at 410 nm is directly proportional to the FAAH enzymatic activity. This allows for a simple and continuous spectrophotometric measurement of enzyme kinetics.
Chemical and Physical Properties
This compound, also known as N-(3-nitrophenyl)-decanamide, is a synthetic fatty acid amide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Synonyms | DemNA, N-(3-nitrophenyl)-decanamide |
| Molecular Formula | C₁₆H₂₄N₂O₃ |
| Molecular Weight | 292.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol |
| Extinction Coefficient (ε) of m-nitroaniline | 13,500 M⁻¹cm⁻¹ at 410 nm[1] |
Quantitative Data: FAAH Kinetics with Decanoyl p-Nitroaniline
| Substrate | Enzyme Source | Kₘ (µM) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Decanoyl p-Nitroaniline (DpNA) | Recombinant HIS-FAAH from Dictyostelium discoideum | 11.5 ± 2.1 | 1.3 x 10³ |
Data extracted from "Kinetic characterization of affinity purified recombinant HIS-FAAH from Dictyostelium." It is recommended that researchers determine the kinetic parameters for their specific experimental conditions and enzyme source.
Experimental Protocols
The following protocols provide a general framework for conducting a colorimetric FAAH activity assay using this compound. Optimization of these protocols for specific experimental setups is recommended.
I. Preparation of Reagents
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. Store at 4°C.
-
FAAH Enzyme: Recombinant or purified FAAH from a mammalian source. The final concentration should be determined empirically, but a starting point of 10 µg of protein per reaction is suggested. Prepare fresh dilutions in cold FAAH Assay Buffer just before use.
-
This compound (Substrate) Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Further dilutions should be made in the assay buffer to achieve the desired final concentrations.
-
Inhibitor Stock Solution (Optional): For inhibitor screening, dissolve the test compounds in DMSO to prepare a stock solution of known concentration.
II. FAAH Activity Assay Protocol
This protocol is designed for a 96-well microplate format.
-
Assay Plate Preparation:
-
Sample Wells: Add 170 µL of FAAH Assay Buffer and 10 µL of the diluted FAAH enzyme solution.
-
Inhibitor Wells (Optional): Add 160 µL of FAAH Assay Buffer, 10 µL of the diluted FAAH enzyme solution, and 10 µL of the inhibitor solution at various concentrations.
-
Blank (No Enzyme) Wells: Add 180 µL of FAAH Assay Buffer.
-
Substrate Control (No Enzyme) Wells: Add 180 µL of FAAH Assay Buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation:
-
To all wells (except the Substrate Control wells), add 20 µL of the this compound working solution to initiate the reaction. The final volume in each well will be 200 µL.
-
To the Substrate Control wells, add 20 µL of the this compound working solution.
-
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 30 minutes.
III. Data Analysis
-
Calculate the rate of reaction (V₀): Determine the initial linear rate of the reaction by plotting absorbance against time. The slope of the linear portion of the curve represents the reaction rate (ΔAbs/min).
-
Correct for Background: Subtract the rate of the blank (no enzyme) from the rates of the sample and inhibitor wells.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation (nmol/min/mg of protein).
-
Activity (nmol/min/mg) = (ΔAbs/min * Total Assay Volume (L)) / (ε * Pathlength (cm) * Amount of Protein (mg))
-
-
Inhibitor Studies (Optional): For inhibitor screening, plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathway of FAAH-mediated Hydrolysis
Caption: Enzymatic hydrolysis of this compound by FAAH.
Experimental Workflow for FAAH Colorimetric Assay
Caption: Workflow for the colorimetric FAAH activity assay.
Logical Relationship for FAAH Inhibition Screening
Caption: Principle of FAAH inhibitor screening assay.
References
Decanoyl m-Nitroaniline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Decanoyl m-Nitroaniline, a key chromogenic substrate used in the study of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system and a significant target for therapeutic drug development. This document outlines the biochemical context, experimental applications, and detailed protocols related to the use of this compound in FAAH activity assays.
Core Properties and Data
This compound, also known as N-(3-nitrophenyl)-decanamide, is a synthetic compound designed for the convenient measurement of FAAH activity in vitro.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 72298-61-4 |
| Molecular Formula | C₁₆H₂₄N₂O₃ |
| Molecular Weight | 292.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 20 mg/ml; DMSO:PBS (pH 7.2) (1:2): 0.6 mg/ml[1] |
| Hydrolysis Product | m-Nitroaniline |
| Molar Extinction Coefficient (ε) of m-Nitroaniline | 13,500 M⁻¹cm⁻¹ at 410 nm[1][2] |
The Role of FAAH in Endocannabinoid Signaling
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in regulating the endocannabinoid system.[3] The primary function of FAAH is to terminate the signaling of a class of endogenous lipid mediators, most notably the endocannabinoid anandamide (B1667382) (AEA).[4]
FAAH catalyzes the hydrolysis of anandamide into arachidonic acid and ethanolamine, effectively inactivating it.[4] By controlling the levels of anandamide, FAAH modulates a wide range of physiological processes, including pain perception, inflammation, and mood. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists. This makes FAAH a promising therapeutic target for various central nervous system disorders and pain management.
Principle of the Colorimetric FAAH Activity Assay
This compound serves as a chromogenic substrate for FAAH. The enzyme hydrolyzes the amide bond of this compound, releasing decanoic acid and a yellow-colored product, m-nitroaniline. The rate of the formation of m-nitroaniline is directly proportional to the FAAH activity in the sample. This change in color can be quantified by measuring the absorbance of light at 410 nm using a spectrophotometer, often in a 96-well plate format for high-throughput screening.[1][2]
The workflow for a typical colorimetric FAAH assay is outlined below.
Experimental Protocol: In Vitro FAAH Activity Assay
This protocol is a generalized procedure for determining FAAH activity using this compound in a 96-well plate format. It can be adapted for screening potential FAAH inhibitors.
1. Materials and Reagents
-
FAAH Enzyme Source: Recombinant human FAAH, or microsomes/homogenates from cells or tissues expressing FAAH.
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
This compound (Substrate): Stock solution (e.g., 20 mM in DMSO).
-
FAAH Inhibitor (Control): A known FAAH inhibitor (e.g., JZL 195) for control wells.
-
Vehicle: Solvent used to dissolve the substrate and inhibitors (e.g., DMSO).
-
96-well clear, flat-bottom microplate.
-
Spectrophotometer capable of reading absorbance at 410 nm.
2. Assay Procedure
-
Prepare Reagents: Thaw all reagents and keep the enzyme source on ice. Prepare working dilutions of the substrate and any test compounds in Assay Buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Set up the Assay Plate: Prepare wells for different conditions, typically in triplicate.
-
100% Activity Wells: 170 µL Assay Buffer + 10 µL FAAH enzyme + 10 µL Vehicle.
-
Inhibitor Wells: 170 µL Assay Buffer + 10 µL FAAH enzyme + 10 µL of test compound/inhibitor solution.
-
Background Wells (No Enzyme): 180 µL Assay Buffer + 10 µL Vehicle.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow test compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the diluted this compound substrate solution to all wells. The final volume in each well will be 200 µL.
-
Incubation and Measurement:
-
Endpoint Assay: Incubate the plate for a fixed time (e.g., 20-30 minutes) at 37°C. Stop the reaction if necessary and measure the final absorbance at 410 nm.
-
Kinetic Assay (Recommended): Immediately after adding the substrate, place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 20-30 minutes.
-
3. Data Analysis
-
Correct for Background: Subtract the average absorbance of the "Background Wells" from the absorbance readings of all other wells.
-
Calculate Reaction Rate: For kinetic assays, determine the initial reaction velocity (V₀) by plotting absorbance versus time. The rate is the slope of the linear portion of this curve (ΔAbs/min).
-
Calculate FAAH Activity: The activity can be calculated using the Beer-Lambert law:
-
Activity (mol/min/mg) = (V₀ * Well Volume) / (ε * Pathlength * mg of protein)
-
Where:
-
V₀ is the initial rate in Abs/min.
-
Well Volume is the total volume in the well (in L).
-
ε is the molar extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹).
-
Pathlength is the light path through the well (in cm).
-
mg of protein is the amount of protein from the enzyme source per well.
-
-
-
Determine Inhibitor Potency: For inhibitor screening, calculate the percent inhibition relative to the "100% Activity Wells". Plot percent inhibition against a range of inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that reduces FAAH activity by 50%).
References
Navigating the Nuances: A Technical Guide to the Solubility and Stability of Decanoyl m-Nitroaniline in Assay Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl m-Nitroaniline (DmN) is a valuable chromogenic substrate employed in high-throughput screening and enzymatic assays, most notably for the measurement of fatty acid amide hydrolase (FAAH) activity. Accurate and reproducible assay results are fundamentally dependent on the consistent solubility and stability of DmN in the aqueous buffer systems used. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, along with detailed experimental protocols to empower researchers to determine these critical parameters in their specific assay environments.
Core Concepts: Solubility and Stability
The utility of this compound in enzymatic assays is governed by two key physicochemical properties:
-
Solubility: The maximum concentration of DmN that can be dissolved in a given assay buffer to form a homogenous solution. Given its hydrophobic nature, arising from the decanoyl chain, DmN exhibits limited aqueous solubility.
-
Stability: The resistance of DmN to degradation in the assay buffer over time. The primary degradation pathway of concern is the hydrolysis of the amide bond, which can be influenced by pH, temperature, and the presence of enzymatic or microbial contaminants.
Understanding these parameters is crucial for accurate assay design, preventing compound precipitation, and ensuring the integrity of kinetic measurements.
Data Presentation: Solubility of this compound
Quantitative data on the solubility of this compound in a wide range of common laboratory buffers is not extensively published. The following table summarizes the available data. Researchers are encouraged to use the provided protocols to determine solubility in their specific buffer systems.
| Solvent/Buffer System | Concentration | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | 25 mg/mL | Not Specified | Organic solvent, used for stock solutions. |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL | Not Specified | Organic solvent, commonly used for stock solutions. |
| Ethanol | 20 mg/mL | Not Specified | Organic solvent. |
| DMSO:PBS (pH 7.2) (1:2) | 0.6 mg/mL | Not Specified | Represents a common final assay condition after dilution from a DMSO stock. |
Note: The solubility in aqueous buffers such as Tris and HEPES at various pH values has not been found in publicly available literature and should be determined experimentally.
Stability of this compound
The primary stability concern for this compound is the hydrolysis of its amide bond, which can occur both enzymatically and non-enzymatically.
Enzymatic Hydrolysis
This compound is a known substrate for Fatty Acid Amide Hydrolase (FAAH). The enzymatic cleavage of the amide bond liberates decanoic acid and the chromogenic product, m-nitroaniline, which can be monitored spectrophotometrically.
Caption: Enzymatic hydrolysis of this compound by FAAH.
Non-Enzymatic Hydrolysis
Experimental Protocols
To facilitate the determination of solubility and stability of this compound in user-defined assay buffers, the following detailed protocols are provided.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Assay buffer of interest (e.g., Tris-HCl, HEPES) at the desired pH
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or orbital shaker
-
Microcentrifuge
-
HPLC system with a UV detector
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid)
-
C18 HPLC column
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound (e.g., 2 mg) to a microcentrifuge tube.
-
Add 1 mL of the desired assay buffer to the tube.
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Clarification:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration).
-
Inject the clarified supernatant from step 2 into the HPLC system.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Determination of Kinetic Solubility
This protocol is a higher-throughput method to assess the solubility of a compound from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Assay buffer of interest
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Dilution Series:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).
-
Perform a serial dilution across the plate.
-
-
Incubation and Measurement:
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
Alternatively, centrifuge the plate, transfer the supernatant to a new UV-compatible plate, and measure the absorbance at a relevant wavelength to determine the concentration of the dissolved compound against a standard curve.
-
Caption: Workflow for Kinetic Solubility Determination.
Protocol 3: Assessment of Stability by HPLC
This protocol allows for the quantification of this compound degradation over time.
Materials:
-
This compound
-
Assay buffer of interest at the desired pH
-
Incubator or water bath
-
HPLC system with a UV detector
-
Mobile phase
-
C18 HPLC column
Procedure:
-
Sample Preparation and Incubation:
-
Prepare a solution of this compound in the assay buffer at a concentration below its determined solubility limit.
-
Divide the solution into aliquots in separate tubes.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot and immediately quench any potential reaction by adding an equal volume of cold mobile phase or by freezing.
-
Analyze each time-point sample by HPLC.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time.
-
From this plot, the half-life (t½) of the compound under the specific conditions can be determined.
-
Caption: Workflow for Stability Assessment by HPLC.
Conclusion
While this compound is a powerful tool for enzymatic assays, its hydrophobic nature necessitates careful consideration of its solubility and stability in aqueous buffers. The data and protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical methods to confidently work with this substrate. By experimentally determining the solubility and stability of this compound in their specific assay systems, scientists can ensure the reliability and accuracy of their results, ultimately contributing to the robustness of their research and development efforts.
The Application of Decanoyl m-Nitroaniline in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl m-nitroaniline (DemNA) serves as a critical tool in neuroscience research, primarily as a chromogenic substrate for the continuous colorimetric assay of Fatty Acid Amide Hydrolase (FAAH) activity. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids like anandamide (B1667382). The inhibition of FAAH is a promising therapeutic strategy for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the application of this compound, including detailed experimental protocols, quantitative data for the closely related p-nitroanilide isomer, and visualizations of the relevant biological and experimental pathways.
Introduction to Fatty Acid Amide Hydrolase (FAAH) and the Endocannabinoid System
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[1] The primary mediators of this system are the endocannabinoids, most notably anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The biological actions of these lipid transmitters are terminated through enzymatic hydrolysis. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide, hydrolyzing it into arachidonic acid and ethanolamine.[1]
Given its critical role in regulating endocannabinoid signaling, FAAH has emerged as a significant therapeutic target for various neurological disorders. Inhibition of FAAH leads to an elevation of endogenous anandamide levels, which can potentiate the beneficial effects of the endocannabinoid system without the psychoactive side effects associated with direct cannabinoid receptor agonists.
This compound: A Chromogenic Substrate for FAAH Activity Assays
This compound is a synthetic molecule designed to measure the enzymatic activity of FAAH. It is a member of the nitroaniline fatty acid amide family of compounds. The operational principle of a FAAH assay using this substrate is straightforward and effective: FAAH recognizes and hydrolyzes the amide bond in this compound. This enzymatic cleavage releases the yellow-colored dye, m-nitroaniline. The concentration of the released m-nitroaniline can be quantified by measuring the absorbance of light at a wavelength of 410 nm.[2] The rate of the increase in absorbance is directly proportional to the FAAH activity.
The molar extinction coefficient (ε) for m-nitroaniline at 410 nm is 13,500 M⁻¹cm⁻¹, a critical parameter for converting the measured absorbance into the concentration of the product formed.
Quantitative Data: Kinetic Parameters of Acyl p-Nitroanilides with FAAH
| Acyl Chain Length | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| C6 | Hexanoyl p-Nitroanilide | > 500 | - | - |
| C7 | Heptanoyl p-Nitroanilide | 240 ± 40 | 0.04 ± 0.01 | 170 |
| C8 | Octanoyl p-Nitroanilide | 150 ± 20 | 0.15 ± 0.01 | 1000 |
| C9 | Nonanoyl p-Nitroanilide | 110 ± 20 | 0.29 ± 0.02 | 2600 |
| C10 | Decanoyl p-Nitroanilide | 90 ± 10 | 0.35 ± 0.02 | 3900 |
| C11 | Undecanoyl p-Nitroanilide | 70 ± 10 | 0.40 ± 0.03 | 5700 |
| C12 | Dodecanoyl p-Nitroanilide | 50 ± 10 | 0.45 ± 0.03 | 9000 |
| C14 | Myristoyl p-Nitroanilide | 30 ± 5 | 0.50 ± 0.04 | 17000 |
| C16 | Palmitoyl p-Nitroanilide | 20 ± 5 | 0.55 ± 0.05 | 28000 |
| C18 | Stearoyl p-Nitroanilide | 15 ± 5 | 0.60 ± 0.06 | 40000 |
| C20 | Arachidoyl p-Nitroanilide | 10 ± 3 | 0.65 ± 0.07 | 65000 |
Data from Patricelli, M.P., and Cravatt, B.F. (2001). Characterization and manipulation of the acyl chain selectivity of fatty acid amide hydrolase. Biochemistry 40(20), 6107-6115.[2]
Experimental Protocols
The following is a detailed protocol for a continuous colorimetric assay for FAAH activity using this compound, based on the methodology described for the p-nitroanilide analog and general practices for enzyme assays.[2]
Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 0.1% Triton X-100.
-
FAAH Enzyme Preparation: Purified recombinant FAAH or tissue homogenate/microsomal fraction containing FAAH.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Inhibitor Stock Solutions (for inhibitor screening): Prepare a series of concentrations of the test compounds in DMSO.
Assay Procedure
-
Prepare the Reaction Mixture: In a 96-well microplate, add the following to each well:
-
X µL of FAAH enzyme preparation (the amount will depend on the activity of the enzyme source and should be determined empirically).
-
Y µL of Assay Buffer to bring the final volume to 190 µL.
-
-
Inhibitor Pre-incubation (for inhibitor screening): Add 10 µL of the inhibitor stock solution or DMSO (for control wells) to the appropriate wells. Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: To start the reaction, add 10 µL of the 10 mM this compound stock solution to each well, bringing the final volume to 200 µL and the final substrate concentration to 500 µM.
-
Data Acquisition: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10-15 minutes).
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Convert Absorbance to Product Concentration: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation:
-
Rate (M/s) = (Slope of Absorbance vs. time) / (ε × l)
-
Where ε is the molar extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹) and l is the path length of the sample in the microplate well (in cm).
-
-
Determine Kinetic Parameters (for substrate characterization): Perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the K_m and V_max.
-
Calculate IC50 Values (for inhibitor screening): Perform the assay with a fixed concentration of this compound and varying concentrations of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
FAAH Signaling Pathway
Caption: FAAH in the Endocannabinoid Signaling Pathway.
Experimental Workflow for FAAH Activity Assay
Caption: Workflow for the FAAH colorimetric assay.
Enzymatic Reaction of FAAH with this compound
Caption: FAAH-catalyzed hydrolysis of this compound.
Conclusion
This compound is a valuable tool for neuroscience researchers studying the endocannabinoid system. Its use in a simple and robust colorimetric assay allows for the quantification of FAAH activity, which is essential for the discovery and characterization of novel FAAH inhibitors. While direct kinetic data for the m-nitroaniline isomer remains to be published, the extensive data available for the p-nitroanilide analog provides a strong foundation for its use in research. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in neuroscience and drug development.
References
The Role of Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid System Regulation: A Technical Guide
Executive Summary: The endocannabinoid system (ECS) is a critical neuromodulatory system involved in a vast array of physiological processes. A key regulator of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the catabolism of the primary endocannabinoid, N-arachidonoylethanolamine (anandamide), and other related fatty acid amides. By terminating anandamide's signaling, FAAH plays a pivotal role in controlling the duration and magnitude of endocannabinoid tone. Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy, as it elevates endogenous anandamide (B1667382) levels, thereby producing analgesic, anxiolytic, anti-inflammatory, and neuroprotective effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This guide provides an in-depth examination of FAAH's structure, function, and regulatory role within the ECS, presents key quantitative data, details relevant experimental protocols, and outlines its significance as a drug development target.
The Endocannabinoid System: A Brief Overview
The endocannabinoid system (ECS) is a ubiquitous lipid signaling system that plays a crucial role in maintaining homeostasis. Its primary components include:
-
Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized are anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).
-
Cannabinoid Receptors: G-protein coupled receptors found throughout the body. The main types are CB1, predominantly located in the central nervous system, and CB2, primarily found in the peripheral nervous system and on immune cells.
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the principal catabolic enzymes for AEA and 2-AG, respectively.
The ECS is involved in regulating a multitude of physiological and cognitive processes, including pain perception, mood, appetite, memory, and immune response.
Fatty Acid Amide Hydrolase (FAAH)
Structure and Biochemical Properties
FAAH is an integral membrane protein belonging to the amidase signature family of serine hydrolases. It exists as a homodimer, with each subunit having a molecular mass of approximately 63 kD. The enzyme is anchored to the endoplasmic reticulum membrane via a helix-turn-helix motif that serves as a membrane-binding cap. Its structure features a hydrophobic membrane-access channel that allows its lipid substrates, like anandamide, to enter the active site directly from the lipid bilayer. The catalytic core contains an unusual Ser-Ser-Lys triad (B1167595) (Ser241-Ser217-Lys142), where Ser241 acts as the catalytic nucleophile.
Mechanism of Action
FAAH terminates the biological activity of anandamide by hydrolyzing it into arachidonic acid and ethanolamine, metabolites that do not activate cannabinoid receptors. The hydrolysis proceeds via a covalent mechanism typical of serine hydrolases, involving the acylation of the catalytic Ser241 residue, followed by deacylation mediated by a water molecule.
Substrate Specificity
While anandamide is its most studied substrate, FAAH also degrades a range of other bioactive fatty acid amides. This includes the anti-inflammatory lipid N-palmitoylethanolamine (PEA) and the satiety-inducing factor N-oleoylethanolamine (OEA). The ability of FAAH inhibitors to elevate the levels of these other N-acylethanolamines may contribute to their overall therapeutic profile.
Cellular and Tissue Distribution
FAAH is highly expressed throughout the central nervous system, with notable concentrations in brain regions significant for nociceptive transmission and emotional regulation, such as the hippocampus, amygdala, and periaqueductal gray. It is also found in various peripheral tissues, including the liver, testes, and dorsal root ganglia. Within neurons, FAAH is primarily localized to the endoplasmic reticulum of postsynaptic cells.
FAAH-Mediated Regulation of Endocannabinoid Signaling
FAAH is the primary regulator of anandamide signaling in vivo. By controlling the rate of anandamide degradation, it dictates the "endocannabinoid tone" in specific tissues.
Endocannabinoid Retrograde Signaling Pathway
Anandamide typically functions as a retrograde messenger. It is synthesized "on-demand" in the postsynaptic neuron in response to an increase in intracellular calcium. It then travels backward across the synaptic cleft to bind to presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release. FAAH, located in the postsynaptic neuron, terminates this signal by rapidly hydrolyzing anandamide after its reuptake from the synaptic cleft. This process ensures that endocannabinoid signaling is spatially and temporally controlled.
Caption: Endocannabinoid retrograde signaling at the synapse.
FAAH as a Therapeutic Target
The strategy of inhibiting FAAH is considered an indirect agonist approach. Instead of directly activating cannabinoid receptors, which can lead to indiscriminate signaling and undesirable side effects (e.g., psychoactivity, motor impairment), FAAH inhibitors amplify the endogenous, physiologically relevant signaling of anandamide. This allows for a more targeted enhancement of endocannabinoid tone only in the tissues and cells where anandamide is being actively produced in response to a pathological or physiological stimulus.
Therapeutic Applications
Genetic and pharmacological inactivation of FAAH in preclinical models has been shown to produce a range of therapeutic effects, making it an attractive target for numerous conditions:
-
Pain and Inflammation: FAAH inhibition has demonstrated significant analgesic effects in models of neuropathic and inflammatory pain. By increasing levels of AEA and PEA, it can dampen pain perception and reduce inflammation.
-
Anxiety and Mood Disorders: FAAH inhibitors exhibit anxiolytic and antidepressant-like properties. This is consistent with the role of the ECS in regulating emotional responses and stress.
-
Neurodegenerative Diseases: By preventing the breakdown of neuroprotective endocannabinoids, FAAH inhibition may slow the progression of diseases like Alzheimer's and Parkinson's.
-
Other Conditions: Research is also exploring the potential of FAAH inhibitors in treating sleep disorders, metabolic disorders, and substance abuse.
Classes of FAAH Inhibitors
A variety of FAAH inhibitors have been developed, primarily categorized by their mechanism of action:
-
Irreversible Covalent Inhibitors: These compounds, often carbamates (e.g., URB597) or ureas (e.g., PF-3845), form a stable covalent bond with the catalytic serine (Ser241) in the FAAH active site, leading to permanent inactivation of the enzyme.
-
Reversible Covalent Inhibitors: This class, which includes α-ketoheterocycles (e.g., OL-135), also reacts with the catalytic serine but forms a reversible hemiketal adduct.
-
Non-covalent Inhibitors: These inhibitors bind to the active site through non-covalent interactions and do not form a permanent bond.
Quantitative Data Summary
The following tables summarize key quantitative data related to FAAH function and inhibition, providing a basis for comparison of substrates and inhibitor potencies.
Table 1: Kinetic Parameters of FAAH with Endogenous Substrates
| Substrate | Species/Tissue | Km (µM) | Vmax (nmol/min/mg) | Source |
| Anandamide (AEA) | Rat Cortical Neurons | 1.2 | Not Reported | |
| Anandamide (AEA) | Recombinant Rat | ~50 | ~5 | Published Literature |
| Oleoylethanolamide (OEA) | Recombinant Rat | ~40 | ~6 | Published Literature |
| Palmitoylethanolamide (PEA) | Recombinant Rat | ~60 | ~4 | Published Literature |
Note: Kinetic values can vary significantly based on experimental conditions (e.g., pH, temperature, enzyme preparation).
Table 2: In Vitro Potency of Common FAAH Inhibitors
| Inhibitor | Class | Mechanism | IC50 (nM) | Species/Tissue | Source |
| URB597 | Carbamate | Irreversible | 5 | Rat Brain | |
| 3 | Human Liver | ||||
| PF-3845 | Urea | Irreversible | 7.2 | Human FAAH | Published Literature |
| OL-135 | α-Ketoheterocycle | Reversible | ~2-4 | Rat/Human FAAH | Published Literature |
| AM404 | Anandamide Analog | Competitive | 300 - 900 | Rat FAAH |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: In Vivo Effects of FAAH Inhibition on Brain Endocannabinoid Levels
| Inhibitor | Dose & Route | Species | Time Point | Brain AEA Increase (Fold) | Source |
| URB597 | 0.3 mg/kg, i.v. | Squirrel Monkey | 1 hour | ~2-3 | |
| URB597 | 10 mg/kg, i.p. | Rat | 4 hours | ~2-3 | |
| PF-3845 | 10 mg/kg, i.p. | Mouse | 3-7 hours | >10 | |
| OL-135 | 10 mg/kg, i.p. | Mouse | 1 hour | ~3 |
Fold increase is relative to vehicle-treated control animals.
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying FAAH and its inhibitors. Below are methodologies for common assays.
Logic of FAAH Inhibition for Therapeutic Effect
The central hypothesis for targeting FAAH is that selectively increasing the levels of endogenous cannabinoids where they are naturally being produced will amplify their therapeutic effects (e.g., analgesia, anxiolysis) while avoiding the widespread, non-specific activation of cannabinoid receptors that leads to unwanted side effects.
Discovering Novel FAAH Inhibitors Using Decanoyl m-Nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a crucial role in pain, inflammation, and mood regulation. The inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, offering potential benefits for various neurological and inflammatory disorders. This approach avoids the side effects associated with direct cannabinoid receptor agonists.
This technical guide provides a comprehensive overview of the discovery of novel FAAH inhibitors, with a particular focus on the utility of Decanoyl m-Nitroaniline (DemNA) as a chromogenic substrate in high-throughput screening assays. DemNA is one of several nitroaniline fatty acid amides that can be used to measure FAAH activity.[2][3] The enzyme hydrolyzes DemNA, releasing the yellow dye m-nitroaniline, which can be quantified spectrophotometrically.[2][3] This colorimetric assay provides a robust and convenient method for identifying and characterizing potential FAAH inhibitors.
FAAH Signaling Pathway and Inhibition
FAAH is an integral membrane protein that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[4] This action reduces the concentration of anandamide available to activate cannabinoid receptors (CB1 and CB2), thereby modulating neurotransmission and inflammatory responses. FAAH inhibitors block this degradation process, leading to an accumulation of anandamide and enhanced endocannabinoid tone. This potentiation of endogenous cannabinoid signaling is the primary mechanism through which FAAH inhibitors exert their therapeutic effects.
Quantitative Data on FAAH Inhibitors
The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce FAAH activity by 50%. The following table summarizes the IC50 values for several well-characterized FAAH inhibitors. It is important to note that assay conditions can influence these values.
| Inhibitor | Type | IC50 (nM) for human FAAH | IC50 (nM) for rat FAAH | Reference(s) |
| URB597 | Irreversible | ~5 | 4.1 - 4.4 | [4] |
| PF-3845 | Irreversible | - | - | |
| OL-135 | Reversible | - | 4.7 (Ki) | |
| JZL195 | Irreversible | 12 | - |
Note: IC50 values can vary based on the specific assay conditions, including substrate concentration and enzyme source.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-acyl anilines is the acylation of the corresponding aniline (B41778) with an acyl chloride. For this compound, this involves the reaction of m-nitroaniline with decanoyl chloride.
Materials:
-
m-Nitroaniline
-
Decanoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or pyridine (B92270) as a base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve m-nitroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add decanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.
Colorimetric FAAH Inhibition Assay using this compound
This protocol describes a 96-well plate-based colorimetric assay to screen for and characterize FAAH inhibitors.
Materials and Reagents:
-
Recombinant human or rat FAAH
-
This compound (DemNA) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
DMSO as a vehicle control
-
96-well clear, flat-bottom microplates
-
Spectrophotometer capable of reading absorbance at 410 nm
Assay Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.
-
Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of a 96-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of FAAH in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Add 99 µL of the FAAH solution to each well containing the test compounds and controls.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of DemNA in the assay buffer. The final concentration in the assay should be at or near the Km value for FAAH, if known, to ensure sensitivity to competitive inhibitors. A typical starting concentration is 10-100 µM.
-
Add 100 µL of the DemNA solution to all wells to initiate the reaction (final volume = 200 µL).
-
-
Signal Detection:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 410 nm every 1-2 minutes for 20-30 minutes in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control (100% activity) and the background (no enzyme, 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for FAAH Inhibitor Screening
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel FAAH inhibitors using the this compound-based assay.
Logical Relationship of Assay Components
This diagram illustrates the logical relationship between the components of the colorimetric FAAH inhibition assay.
Conclusion
The use of this compound in a colorimetric assay provides a reliable, efficient, and scalable method for the discovery and characterization of novel FAAH inhibitors. This technical guide has outlined the fundamental principles of FAAH inhibition, provided detailed experimental protocols, and presented a framework for data analysis and visualization. By leveraging these methodologies, researchers can effectively screen large compound libraries and advance the development of new therapeutics targeting the endocannabinoid system for a range of debilitating conditions.
References
Probing Fatty Acid Amide Hydrolase: A Technical Guide to Preliminary Studies with Decanoyl m-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational methodologies and key quantitative data from preliminary studies investigating the activity of Fatty Acid Amide Hydrolase (FAAH) using the chromogenic substrate, Decanoyl m-Nitroaniline. The following sections detail the experimental protocols, summarize critical kinetic data, and visualize the underlying biochemical processes and workflows. This document is intended to serve as a comprehensive resource for researchers in cannabinoid signaling, enzymology, and therapeutic development.
Introduction to FAAH and Chromogenic Substrates
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. By terminating anandamide's signaling, FAAH plays a crucial role in regulating a wide range of physiological processes, making it a significant target for therapeutic intervention in pain, inflammation, and neurological disorders.
The study of FAAH activity and inhibition is greatly facilitated by the use of synthetic substrates that produce a measurable signal upon hydrolysis. This compound is one such substrate. In this assay, the hydrolysis of the amide bond in this compound by FAAH releases the yellow-colored product, m-nitroaniline. The rate of formation of m-nitroaniline, which can be monitored spectrophotometrically by measuring the absorbance at 410 nm, is directly proportional to the FAAH activity. While the seminal work by Patricelli and Cravatt utilized a series of p-nitroanilide (pNA) substrates to characterize FAAH's acyl chain selectivity, the principles and methodologies are directly applicable to studies involving this compound due to their structural and functional similarities as chromogenic substrates.
Quantitative Data Summary
The following tables summarize the kinetic parameters of rat FAAH for a variety of p-nitroanilide substrates with different acyl chain lengths, as determined in the foundational studies by Patricelli and Cravatt. This data is crucial for understanding the substrate specificity of FAAH and provides a baseline for inhibitor screening and development.
Table 1: Michaelis-Menten Constants (Km) for p-Nitroanilide Substrates with Rat FAAH
| Substrate (Acyl Chain Length) | Km (µM) |
| Hexanoyl (C6) | > 500 |
| Heptanoyl (C7) | 330 ± 40 |
| Octanoyl (C8) | 130 ± 20 |
| Nonanoyl (C9) | 54 ± 9 |
| Decanoyl (C10) | 31 ± 5 |
| Lauroyl (C12) | 16 ± 3 |
| Myristoyl (C14) | 9 ± 2 |
| Palmitoyl (C16) | 7 ± 1 |
| Stearoyl (C18) | 6 ± 1 |
| Arachidoyl (C20) | 5 ± 1 |
Table 2: Catalytic Rate Constants (kcat) for p-Nitroanilide Substrates with Rat FAAH
| Substrate (Acyl Chain Length) | kcat (s-1) |
| Hexanoyl (C6) | 0.01 ± 0.001 |
| Heptanoyl (C7) | 0.11 ± 0.01 |
| Octanoyl (C8) | 0.45 ± 0.04 |
| Nonanoyl (C9) | 1.2 ± 0.1 |
| Decanoyl (C10) | 1.9 ± 0.1 |
| Lauroyl (C12) | 3.1 ± 0.2 |
| Myristoyl (C14) | 4.0 ± 0.3 |
| Palmitoyl (C16) | 4.2 ± 0.3 |
| Stearoyl (C18) | 4.1 ± 0.3 |
| Arachidoyl (C20) | 3.9 ± 0.3 |
Experimental Protocols
The following are detailed methodologies for conducting FAAH activity assays using a chromogenic substrate like this compound, based on established protocols.
FAAH Activity Assay
This protocol outlines the steps for measuring the enzymatic activity of FAAH.
-
Preparation of Reagents:
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0.
-
FAAH Enzyme Preparation: Purified recombinant FAAH or tissue homogenates containing FAAH.
-
Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.
-
96-well Plate: Clear, flat-bottom microplate.
-
-
Assay Procedure:
-
Add 90 µL of assay buffer to each well of the 96-well plate.
-
Add 5 µL of the FAAH enzyme preparation to each well.
-
To initiate the reaction, add 5 µL of the this compound stock solution to each well (final concentration of 500 µM). For kinetic studies, a range of substrate concentrations should be used.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 410 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for m-nitroaniline = 8800 M-1cm-1).
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
FAAH Inhibition Assay
This protocol is designed to screen for and characterize FAAH inhibitors.
-
Preparation of Reagents:
-
All reagents from the FAAH Activity Assay.
-
Inhibitor Stock Solution: Dissolve the test compound in DMSO at various concentrations.
-
-
Assay Procedure:
-
Add 85 µL of assay buffer to each well.
-
Add 5 µL of the FAAH enzyme preparation.
-
Add 5 µL of the inhibitor stock solution (or DMSO for control) to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the this compound stock solution.
-
Monitor the reaction as described in the FAAH Activity Assay.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Visualizations
The following diagrams illustrate the key processes involved in the preliminary studies of FAAH activity.
Methodological & Application
Spectrophotometric Protocol for FAAH Activity using Decanoyl m-Nitroaniline
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, including the endogenous cannabinoid anandamide. The termination of endocannabinoid signaling by FAAH makes it a significant therapeutic target for various conditions, including pain, inflammation, and anxiety. This document provides a detailed protocol for a continuous spectrophotometric assay to measure FAAH activity using the chromogenic substrate Decanoyl m-Nitroaniline (DemNA).
Principle of the Assay
The assay is based on the hydrolysis of this compound by FAAH. This enzymatic reaction releases decanoic acid and a yellow-colored product, m-nitroaniline. The rate of m-nitroaniline production is directly proportional to the FAAH activity and can be continuously monitored by measuring the increase in absorbance at 410 nm.[1][2] The concentration of the product can be quantified using the Beer-Lambert law and the known molar extinction coefficient of m-nitroaniline.
Signaling Pathway of FAAH
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the principle of the spectrophotometric assay.
Caption: FAAH signaling and assay principle.
Quantitative Data Summary
This table summarizes the key quantitative parameters for the spectrophotometric FAAH assay using this compound and provides comparative data for other common FAAH substrates.
| Parameter | This compound | Oleamide | Anandamide (AEA) |
| Wavelength of Max Absorbance (λmax) | 410 nm | Not Applicable | Not Applicable |
| Molar Extinction Coefficient (ε) of Product | 13,500 M⁻¹cm⁻¹ (for m-nitroaniline)[1] | Not Applicable | Not Applicable |
| Michaelis-Menten Constant (Km) | Data not readily available | 104 µM (Rat Liver) | ~50 µM (Rat Brain) |
| Maximum Velocity (Vmax) | Data not readily available | 5.7 nmol/min/mg protein (Rat Liver) | Data not readily available |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human or rat FAAH, or tissue homogenates (e.g., liver, brain microsomes)
-
Substrate: this compound (DemNA)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Solvent for Substrate: DMSO or ethanol
-
Positive Control Inhibitor (optional): URB597 or JZL195
-
Microplate: 96-well, clear, flat-bottom
-
Instrumentation: Spectrophotometer capable of reading absorbance at 410 nm and maintaining a constant temperature.
Reagent Preparation
-
FAAH Assay Buffer (1X): Prepare a solution of 125 mM Tris-HCl and 1 mM EDTA. Adjust the pH to 9.0. Store at 4°C.
-
FAAH Enzyme Solution: Dilute the FAAH enzyme stock to the desired concentration in cold 1X FAAH Assay Buffer immediately before use. Keep the enzyme on ice. The optimal concentration should be determined empirically but is typically in the low microgram per well range.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or ethanol. Store at -20°C.
-
Substrate Working Solution: Dilute the this compound stock solution in 1X FAAH Assay Buffer to the desired final concentration. The optimal concentration should be determined by performing a substrate titration curve.
-
Inhibitor Solutions (for inhibitor screening): Prepare a stock solution of the inhibitor in DMSO. Serially dilute the inhibitor to create a range of concentrations for IC50 determination.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the spectrophotometric FAAH activity assay.
Caption: Experimental workflow for the FAAH assay.
Assay Protocol
-
Set the spectrophotometer to 37°C.
-
In a 96-well microplate, add the components in the following order:
-
For enzyme activity measurement:
-
X µL of 1X FAAH Assay Buffer
-
Y µL of FAAH enzyme solution
-
-
For inhibitor screening:
-
X µL of 1X FAAH Assay Buffer
-
Z µL of inhibitor solution or vehicle (e.g., DMSO)
-
Y µL of FAAH enzyme solution
-
-
-
The total volume in each well before adding the substrate should be consistent (e.g., 180 µL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a defined volume of the this compound working solution to each well (e.g., 20 µL) to bring the final reaction volume to 200 µL.
-
Immediately start measuring the absorbance at 410 nm in kinetic mode, with readings taken every 30-60 seconds for 15-30 minutes.
Data Analysis
-
Calculate the rate of reaction: Determine the change in absorbance per minute (ΔAbs/min) from the initial linear portion of the kinetic curve.
-
Calculate FAAH Activity: Use the Beer-Lambert law to calculate the enzyme activity.
-
Formula: Activity (mol/min/mg) = (ΔAbs/min * V) / (ε * l * E)
-
Where:
-
ΔAbs/min: The rate of change in absorbance at 410 nm.
-
V: The final reaction volume in liters.
-
ε: The molar extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹).[1]
-
l: The path length of the light through the well in cm. For a standard 96-well plate, this is typically calculated based on the volume.
-
E: The amount of enzyme in the reaction in mg.
-
-
-
For inhibitor screening:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This spectrophotometric assay provides a simple, continuous, and reliable method for determining FAAH activity and for screening potential inhibitors. The use of the chromogenic substrate this compound allows for a straightforward detection method without the need for specialized equipment required for fluorometric or radio-labeled assays. This protocol can be adapted for high-throughput screening in drug discovery and for fundamental research into the function of FAAH.
References
Measuring Fatty Acid Amide Hydrolase (FAAH) Activity in Cell Lysates using Decanoyl m-Nitroaniline
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. The measurement of FAAH activity is crucial for understanding its physiological roles and for the development of therapeutic inhibitors. This document provides a detailed protocol for a colorimetric assay to determine FAAH activity in cell lysates using Decanoyl m-Nitroaniline as a substrate. Hydrolysis of this compound by FAAH releases the yellow product, m-nitroaniline, which can be quantified spectrophotometrically at 410 nm.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the chromogenic substrate, this compound, by FAAH present in the cell lysate. The reaction produces decanoic acid and m-nitroaniline. The rate of formation of the yellow-colored m-nitroaniline is directly proportional to the FAAH activity in the sample. The concentration of m-nitroaniline is determined by measuring the absorbance at 410 nm and can be calculated using its molar extinction coefficient.
Biochemical Reaction
Kinetic Analysis of Fatty Acid Amide Hydrolase (FAAH) with Decanoyl m-Nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (B1667382). By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby modulating a wide range of physiological processes including pain, inflammation, and neurotransmission. The development of FAAH inhibitors is a promising therapeutic strategy for various neurological and inflammatory disorders. A critical step in the discovery of novel FAAH inhibitors is the robust kinetic analysis of the enzyme's activity. This document provides a detailed protocol for the kinetic analysis of FAAH using the chromogenic substrate decanoyl m-nitroaniline.
This compound is a synthetic substrate for FAAH. Its hydrolysis by the enzyme releases the yellow-colored product, m-nitroaniline, which can be quantified spectrophotometrically. This allows for a continuous, real-time assay of FAAH activity, making it suitable for high-throughput screening of potential inhibitors and detailed kinetic characterization of the enzyme.
Principle of the Assay
Data Presentation
Table 1: Kinetic Parameters for FAAH with Decanoyl p-Nitroaniline Substrate
The following table summarizes kinetic parameters obtained for the hydrolysis of decanoyl p-nitroaniline by recombinant HIS-FAAH from Dictyostelium discoideum. It is important to note that these values may differ for mammalian FAAH and for the m-nitroaniline isomer of the substrate.
| Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | Source |
| Decanoyl p-nitroaniline (DpNA) | 13.8 ± 2.1 | 1.8 ± 0.05 | [1] |
Experimental Protocols
Materials and Reagents
-
Recombinant human or rat FAAH (or other desired source)
-
This compound (substrate)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and inhibitors
-
96-well microplates (clear, flat-bottom)
-
Microplate spectrophotometer capable of reading absorbance at or near 410 nm
-
FAAH inhibitor (e.g., URB597) for control experiments
Experimental Workflow
Caption: Workflow for the kinetic analysis of FAAH using a colorimetric substrate.
Detailed Protocol for FAAH Kinetic Assay
-
Preparation of Reagents:
-
Prepare the Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA) and store at 4°C.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of a known FAAH inhibitor (e.g., 1 mM URB597) in DMSO for control experiments.
-
Dilute the FAAH enzyme to the desired concentration in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Procedure:
-
Set up the 96-well microplate with the following wells in triplicate:
-
Blank: Assay Buffer only.
-
Substrate Control (No Enzyme): Assay Buffer + Substrate.
-
Enzyme Control (100% Activity): Assay Buffer + Enzyme + DMSO (vehicle).
-
Inhibitor Control: Assay Buffer + Enzyme + FAAH inhibitor.
-
Test Wells: Assay Buffer + Enzyme + varying concentrations of this compound.
-
-
For kinetic analysis, prepare a serial dilution of the this compound substrate in the microplate wells.
-
Add the diluted FAAH enzyme to all wells except the Blank and Substrate Control wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength maximum for m-nitroaniline (around 410 nm) every minute for 15-30 minutes (kinetic mode).
-
Alternatively, for endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
For kinetic data, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per minute (ΔAbs/min) to the rate of product formation (nmol/min) using the Beer-Lambert law: Rate (mol/L/min) = (ΔAbs/min) / (ε * l) where:
-
ε is the molar extinction coefficient of m-nitroaniline (experimentally determined or use 13,500 M⁻¹cm⁻¹ as an estimate based on p-nitroaniline).
-
l is the path length of the sample in the microplate well (in cm).
-
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values using non-linear regression analysis software.
-
Mandatory Visualizations
FAAH Enzymatic Reaction
Caption: Hydrolysis of this compound by FAAH.
Anandamide Signaling Pathway
Caption: Simplified Anandamide signaling pathway highlighting FAAH-mediated degradation.
References
Application Notes: High-Throughput Screening for FAAH Inhibitors with Decanoyl m-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other fatty acid amides.[1] By inhibiting FAAH, the levels of these signaling lipids can be elevated, offering a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[2] High-throughput screening (HTS) is an essential methodology for the rapid identification of novel FAAH inhibitors from large compound libraries. This document provides a detailed protocol for a colorimetric HTS assay using Decanoyl m-Nitroaniline as a substrate.
The assay is based on the enzymatic hydrolysis of this compound by FAAH. This reaction releases m-nitroaniline, a yellow-colored product that can be quantified by measuring its absorbance at 410 nm.[3] The intensity of the color is directly proportional to FAAH activity. Potential inhibitors will decrease the rate of m-nitroaniline formation, leading to a reduction in the colorimetric signal. This method offers a convenient and robust platform for screening large numbers of compounds to identify potential FAAH inhibitors.
FAAH Signaling Pathway
The endocannabinoid system plays a crucial role in regulating various physiological processes. Anandamide, an endogenous cannabinoid, is synthesized and released from postsynaptic neurons in response to an increase in intracellular calcium. It then travels retrogradely across the synapse to bind to and activate presynaptic cannabinoid receptors (CB1), leading to the suppression of neurotransmitter release.[3] The signaling is terminated when anandamide is taken back into the postsynaptic neuron and hydrolyzed by FAAH into arachidonic acid and ethanolamine.[1][4] Inhibition of FAAH increases the availability of anandamide in the synapse, thereby enhancing endocannabinoid signaling.
Caption: FAAH-mediated degradation of anandamide in the endocannabinoid signaling pathway.
Data Presentation: Inhibitory Activity of Known FAAH Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of several well-characterized FAAH inhibitors. It is important to note that these values were determined using various assay formats (e.g., radiolabeled substrate, fluorescent probes, or enzyme-coupled assays) and may differ from those obtained with the this compound colorimetric assay. However, these compounds serve as excellent positive controls for assay validation.
| Compound | IC50 (nM) | Assay Type | Reference |
| PF-3845 | ~1-10 | Substrate Hydrolysis | [5] |
| URB597 | ~1.2 x 10^6 M-1min-1 (k_inact/K_i) | Enzyme-coupled | [6] |
| JZL195 | 12 | Activity-Based Protein Profiling | [7] |
| OL-135 | 4.7 (Ki) | Proteomics-wide selectivity screen | [7] |
| LY2183240 | 12 | Mass Spectrometry | [7] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human FAAH
-
Substrate: this compound (DemNA)
-
Positive Control: URB597 or other known FAAH inhibitor
-
Negative Control: DMSO (vehicle)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Plates: Clear, flat-bottom 96-well or 384-well microtiter plates
-
Instrumentation: Spectrophotometer capable of reading absorbance at 410 nm
Preparation of Reagents
-
FAAH Enzyme Stock Solution: Prepare a stock solution of recombinant human FAAH in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate for the duration of the assay.
-
This compound (Substrate) Stock Solution: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-20 mM.
-
Test Compound and Control Solutions: Prepare stock solutions of test compounds and the positive control (e.g., URB597) in DMSO. Create a dilution series for IC50 determination.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and automation-friendliness.
Caption: High-throughput screening workflow for FAAH inhibitors.
Detailed Assay Protocol
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each test compound solution into the wells of a microtiter plate.
-
For negative controls (100% activity), dispense 1 µL of DMSO.
-
For positive controls (inhibition), dispense 1 µL of a known FAAH inhibitor solution (e.g., URB597).
-
-
Enzyme Addition:
-
Prepare a working solution of FAAH in assay buffer.
-
Dispense 50 µL of the FAAH solution to all wells of the assay plate.
-
Mix the plate on a plate shaker for 1 minute.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow for the interaction between the compounds and the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of this compound in assay buffer. The final concentration in the well should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Dispense 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 410 nm every minute for 20-30 minutes.
-
Data Analysis
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves for each well.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).
-
For hit compounds, perform secondary screening with a serial dilution to determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The described colorimetric high-throughput screening assay using this compound provides a reliable and efficient method for identifying novel inhibitors of FAAH. The protocol is scalable and can be adapted for the screening of large compound libraries in a cost-effective manner, facilitating the discovery of new therapeutic agents targeting the endocannabinoid system.
References
- 1. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cimasci.com [cimasci.com]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Standard Curve Generation for m-Nitroaniline in a Colorimetric Fatty Acid Amide Hydrolase (FAAH) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for the management of pain, inflammation, and anxiety. A common method to screen for FAAH inhibitors and to study its activity is through a colorimetric assay. This assay often utilizes a synthetic substrate, such as Arachidonoyl m-Nitroaniline (AmNA), which upon hydrolysis by FAAH, releases a chromogenic product, m-nitroaniline. The amount of m-nitroaniline produced is directly proportional to the FAAH activity and can be quantified by measuring its absorbance. To accurately determine the concentration of m-nitroaniline in the enzymatic reaction, a standard curve is essential. This document provides a detailed protocol for the generation of a reliable m-nitroaniline standard curve for use in FAAH activity assays.
Principle of the Assay
The colorimetric FAAH assay is based on the enzymatic hydrolysis of a substrate, Arachidonoyl m-Nitroaniline (AmNA), by FAAH. This reaction produces arachidonic acid and m-nitroaniline. The released m-nitroaniline has a distinct yellow color and its concentration can be determined by measuring the absorbance of the solution at a specific wavelength. By comparing the absorbance of the unknown samples to a standard curve generated with known concentrations of m-nitroaniline, the amount of product formed, and thus the FAAH activity, can be accurately calculated.
Data Presentation
Table 1: m-Nitroaniline Standard Curve Data
| Concentration of m-Nitroaniline (µM) | Absorbance at 410 nm (AU) - Replicate 1 | Absorbance at 410 nm (AU) - Replicate 2 | Absorbance at 410 nm (AU) - Replicate 3 | Average Absorbance (AU) | Standard Deviation |
| 0 | 0.050 | 0.052 | 0.051 | 0.051 | 0.001 |
| 10 | 0.185 | 0.188 | 0.186 | 0.186 | 0.002 |
| 25 | 0.385 | 0.390 | 0.387 | 0.387 | 0.003 |
| 50 | 0.720 | 0.725 | 0.722 | 0.722 | 0.003 |
| 75 | 1.050 | 1.055 | 1.052 | 1.052 | 0.003 |
| 100 | 1.380 | 1.385 | 1.382 | 1.382 | 0.003 |
Experimental Protocols
Materials
-
m-Nitroaniline (molecular weight: 138.12 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 410 nm
-
Calibrated single and multichannel pipettes
Preparation of m-Nitroaniline Stock Solution (10 mM)
-
Accurately weigh 13.81 mg of m-nitroaniline powder.
-
Dissolve the powder in 10 mL of DMSO to prepare a 10 mM stock solution.
-
Mix thoroughly by vortexing until the solid is completely dissolved.
-
Store the stock solution in a light-protected container at -20°C.
Preparation of m-Nitroaniline Working Standards
-
Label a set of microcentrifuge tubes with the final concentrations of the standards (e.g., 100 µM, 75 µM, 50 µM, 25 µM, 10 µM, and 0 µM).
-
Perform serial dilutions of the 10 mM m-nitroaniline stock solution in Assay Buffer to achieve the desired final concentrations. A suggested dilution scheme is provided in Table 2.
Table 2: Preparation of m-Nitroaniline Working Standards
| Final Concentration (µM) | Volume of 10 mM m-Nitroaniline Stock (µL) | Volume of Assay Buffer (µL) | Total Volume (µL) |
| 100 | 10 | 990 | 1000 |
| 75 | 7.5 | 992.5 | 1000 |
| 50 | 5 | 995 | 1000 |
| 25 | 2.5 | 997.5 | 1000 |
| 10 | 1 | 999 | 1000 |
| 0 (Blank) | 0 | 1000 | 1000 |
Standard Curve Generation in a 96-Well Plate
-
Add 200 µL of each m-nitroaniline working standard to triplicate wells of a 96-well microplate.
-
Include a blank control containing 200 µL of the Assay Buffer alone.
-
Measure the absorbance of each well at 410 nm using a microplate spectrophotometer.[1]
-
Subtract the average absorbance of the blank from the absorbance of all other standards.
-
Plot the background-subtracted absorbance values against the corresponding m-nitroaniline concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.
Signaling Pathway and Workflow Diagrams
Caption: FAAH enzymatic hydrolysis of AmNA and subsequent product detection.
Caption: Workflow for generating the m-nitroaniline standard curve.
Conclusion
A precisely generated m-nitroaniline standard curve is fundamental for the accurate quantification of FAAH activity in a colorimetric assay. The protocol outlined in this application note provides a reliable and reproducible method for creating this essential tool. Adherence to this protocol will enable researchers to obtain high-quality data for their studies on FAAH enzymology and for the screening of potential FAAH inhibitors. The molar extinction coefficient for m-nitroaniline is approximately 13,500 M⁻¹cm⁻¹ at 410 nm, which can be used to verify the accuracy of the generated standard curve.[1]
References
Application Notes and Protocols for Decanoyl m-Nitroaniline in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl m-Nitroaniline (DemNA) is a chromogenic substrate for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway.[1][2] FAAH is an integral membrane enzyme responsible for the hydrolysis of anandamide (B1667382) (AEA) and other fatty acid amides, thereby terminating their signaling.[1][2][3] Inhibition of FAAH leads to an increase in endogenous levels of these signaling lipids, which has shown potential therapeutic benefits for a range of conditions including pain, inflammation, anxiety, and neurodegenerative diseases like Alzheimer's.[1][2][4][5] This makes FAAH a compelling target for drug discovery.
The enzymatic hydrolysis of this compound by FAAH releases the yellow-colored product, m-nitroaniline. This product can be quantified by measuring its absorbance at 410 nm, providing a simple and direct method for assessing FAAH activity.[1] The amenability of this colorimetric assay to a 96-well plate format makes it a valuable tool for high-throughput screening (HTS) of potential FAAH inhibitors.[1]
These application notes provide a detailed protocol for utilizing this compound to screen for FAAH inhibitors in a 96-well plate format, including data analysis and interpretation.
Data Presentation
The following table summarizes the inhibitory activity of known FAAH inhibitors. While the specific IC50 values may vary depending on the assay conditions (e.g., substrate concentration, enzyme source), this table provides a reference for the expected potency of standard compounds.
| Compound | Target | IC50 Value | Notes |
| URB597 | FAAH | ~4 nM | A potent and widely used FAAH inhibitor.[6] |
| JZL195 | FAAH/MAGL | FAAH IC50 = 2.4 nM | A dual inhibitor of FAAH and monoacylglycerol lipase (B570770) (MAGL).[6] |
| OL-135 | FAAH | Ki = 4.7 nM | A potent, reversible, and competitive FAAH inhibitor.[6] |
| PF-3845 | FAAH | IC50 < 10 nM | A highly selective FAAH inhibitor.[6] |
| LY-2183240 | FAAH | IC50 = 12 nM | Originally described as an anandamide transport inhibitor, later found to be a potent FAAH inhibitor.[6] |
Signaling Pathway
The enzymatic degradation of the endocannabinoid anandamide (AEA) by FAAH is a critical step in the regulation of endocannabinoid signaling. Inhibition of FAAH increases the availability of AEA, which can then bind to and activate cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that modulate various physiological processes.
Caption: FAAH Signaling Pathway and Point of Inhibition.
Experimental Protocols
FAAH Inhibition Assay using this compound
This protocol describes a colorimetric assay to measure the inhibition of FAAH activity in a 96-well plate format.
Materials:
-
Recombinant human FAAH enzyme
-
This compound (Substrate)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., URB597)
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of test compounds and positive control in DMSO.
-
Create a serial dilution of each compound in DMSO. A typical starting concentration for screening is 10 mM.
-
-
Assay Plate Setup:
-
Designate wells for "Blank" (no enzyme), "Vehicle Control" (enzyme + DMSO), "Positive Control" (enzyme + known inhibitor), and "Test Compound" (enzyme + test compound). It is recommended to perform all assays in triplicate.
-
Add 2 µL of the appropriate compound dilution (or DMSO for vehicle control) to the designated wells.
-
-
Enzyme Addition:
-
Dilute the FAAH enzyme stock to the desired concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Add 88 µL of the diluted enzyme solution to all wells except the "Blank" wells.
-
Add 88 µL of Assay Buffer to the "Blank" wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentration. The optimal substrate concentration should be at or near the Km value for FAAH.
-
Add 10 µL of the diluted substrate solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of each well at 410 nm using a microplate reader.
-
Data Analysis
-
Correct for Background Absorbance:
-
Subtract the average absorbance of the "Blank" wells from the absorbance of all other wells.
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each test compound concentration is calculated using the following formula:
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Experimental Workflow
The following diagram illustrates the key steps in the FAAH inhibition screening assay.
Caption: Workflow for FAAH Inhibition Screening Assay.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of the Endocannabinoid-Degrading Enzyme Fatty Acid Amide Hydrolase in Rat Dorsal Root Ganglion Cells and Its Regulation after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro FAAH Inhibition Assay using Decanoyl m-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other fatty acid amides. By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a crucial role in pain, inflammation, and mood regulation. Inhibition of FAAH is a promising therapeutic strategy for enhancing endocannabinoid signaling to address various neurological and inflammatory disorders.
These application notes provide a detailed protocol for a colorimetric in vitro assay to determine the inhibitory potential of test compounds on FAAH activity using Decanoyl m-Nitroaniline (DemNA) as a substrate.
Principle of the Assay
The in vitro FAAH inhibition assay is based on the enzymatic hydrolysis of the chromogenic substrate this compound by FAAH. The enzyme cleaves the amide bond in DemNA, releasing a yellow-colored product, m-nitroaniline. The rate of m-nitroaniline production is directly proportional to the FAAH activity and can be quantified by measuring the increase in absorbance at 410 nm. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, leading to a reduction in the colorimetric signal. The potency of a test compound is determined by calculating its half-maximal inhibitory concentration (IC50).
Experimental Protocols
Materials and Reagents
-
FAAH Enzyme: Recombinant human or rat FAAH
-
Substrate: this compound (DemNA)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Test Compounds (Inhibitors): Stock solutions in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor: A known FAAH inhibitor (e.g., URB597)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Reagent Preparation
-
FAAH Assay Buffer: Prepare a solution of 125 mM Tris-HCl and 1 mM EDTA. Adjust the pH to 9.0 with HCl. Store at 4°C.
-
FAAH Enzyme Stock Solution: Reconstitute the lyophilized FAAH enzyme in the assay buffer to a desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution: Prepare a stock solution of DemNA in a suitable organic solvent (e.g., DMSO or ethanol). The final concentration in the assay should be optimized, but a starting point of 100 µM is recommended.
-
Test Compound and Positive Control Dilutions: Prepare a series of dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup:
-
Add 50 µL of FAAH Assay Buffer to all wells.
-
Add 10 µL of the diluted test compounds or positive control inhibitor to the respective wells.
-
For the 100% activity control wells, add 10 µL of the assay buffer (with the same concentration of solvent as the test compounds).
-
For the blank (no enzyme) wells, add 20 µL of the assay buffer.
-
-
Enzyme Addition:
-
Dilute the FAAH enzyme stock solution in the assay buffer to the desired working concentration.
-
Add 10 µL of the diluted FAAH enzyme to all wells except the blank wells.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting the this compound stock solution in the assay buffer.
-
Add 30 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 410 nm every minute for 15-30 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the absence of an inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example Data for FAAH Inhibition
| Compound | IC50 (µM) |
| Test Compound A | 0.5 |
| Test Compound B | 1.2 |
| Test Compound C | > 10 |
| URB597 (Positive Control) | 0.05 |
Table 2: Summary of Kinetic Parameters for a Novel Inhibitor
| Parameter | Value |
| IC50 (µM) | 0.75 |
| Ki (µM) | 0.35 |
| Mechanism of Inhibition | Competitive |
Mandatory Visualization
FAAH Signaling Pathway
Caption: FAAH signaling pathway depicting the synthesis and degradation of anandamide.
Experimental Workflow
Caption: Experimental workflow for the in vitro FAAH inhibition assay.
Troubleshooting & Optimization
How to reduce background noise in Decanoyl m-Nitroaniline FAAH assay
Technical Support Center: Decanoyl m-Nitroaniline FAAH Assay
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in the this compound Fatty Acid Amide Hydrolase (FAAH) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound FAAH assay?
The this compound (DemNA) assay is a colorimetric method used to measure the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a serine hydrolase that plays a key role in lipid signaling by degrading fatty acid amides like the endocannabinoid anandamide.[2][3][4] In this assay, FAAH hydrolyzes the substrate this compound, releasing the yellow product m-nitroaniline, which can be quantified by measuring its absorbance at approximately 410 nm.[1]
Q2: What are the primary sources of high background noise in this assay?
High background noise in colorimetric enzyme assays can originate from several sources, obscuring results and reducing sensitivity.[5][6] Key sources include:
-
Spontaneous Substrate Hydrolysis: The substrate, this compound, can undergo non-enzymatic hydrolysis, releasing m-nitroaniline and causing a high background signal. This can be influenced by factors like pH and temperature.[7]
-
Contaminated Reagents: Impurities in the assay buffer, substrate, or enzyme preparation can contribute to background absorbance.[6][8] Using high-purity reagents is crucial.[6]
-
Non-specific Enzyme Activity: Other enzymes (e.g., esterases) present in the sample may also hydrolyze the substrate, leading to a false-positive signal.
-
Sample Interference: Components within the test samples, such as proteins, lipids, or salts, can interfere with the assay readings.[6]
Q3: Why are control wells essential for this assay?
Control wells are critical for establishing a baseline and identifying the source of background noise.[8] Proper controls help differentiate the true FAAH-specific signal from non-specific signals.[5] Essential controls include:
-
No-Enzyme Control: Contains all assay components except the FAAH enzyme. This helps measure the rate of spontaneous substrate hydrolysis.[8]
-
No-Substrate Control: Contains all components except the substrate. This measures any intrinsic signal from the enzyme preparation or sample.[8]
-
Blank Wells: Contain only the assay buffer and other non-reactive components to determine the background signal from the buffer and microplate.[8]
-
Inhibitor Control (for screening): For inhibitor studies, a known FAAH inhibitor can be used as a positive control to confirm that the observed activity is indeed from FAAH.[2]
Troubleshooting Guide for High Background Noise
This guide provides a systematic approach to identifying and mitigating common causes of high background in the this compound FAAH assay.
| Observed Problem | Potential Cause | Recommended Solution |
| High signal in "No-Enzyme" control wells | 1. Spontaneous substrate hydrolysis. [7] | • Prepare substrate solution fresh for each experiment. • Optimize assay pH; extreme pH can increase hydrolysis. • Reduce incubation time or temperature.[9] |
| 2. Contaminated reagents or water. [7] | • Use high-purity water and reagents. • Filter-sterilize buffers if microbial contamination is suspected.[7] | |
| High signal in "No-Substrate" control wells | 1. Sample interference. [6] | • Dilute the sample to reduce the concentration of interfering substances.[6] • Consider sample pre-treatment methods like deproteinization or filtration.[6][10] |
| 2. Intrinsic color of enzyme preparation or test compounds. | • Subtract the absorbance of the "No-Substrate" control from all other readings. | |
| Inconsistent readings across replicate wells | 1. Pipetting errors. | • Use calibrated pipettes and avoid pipetting very small volumes.[10] • Prepare a master mix for reagents to be added to multiple wells.[10] |
| 2. Evaporation from wells. | • Use plate sealers during incubation. • Avoid using the outer wells of the plate, which are more prone to evaporation.[11] | |
| 3. Improperly mixed reagents. | • Ensure all components, especially thawed ones, are mixed thoroughly before use.[10] | |
| High signal that is not inhibited by a known FAAH inhibitor | 1. Non-specific enzyme activity. | • Include a specific FAAH inhibitor in a control well to confirm the signal is from FAAH.[2] • If using tissue homogenates, consider sample purification steps to remove other esterases. |
Experimental Protocols
Protocol 1: Standard FAAH Activity Assay
This protocol outlines the basic steps for measuring FAAH activity using this compound.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[12] Ensure the buffer is at room temperature before use.[10]
-
Prepare the FAAH enzyme solution by diluting the enzyme stock in cold Assay Buffer. Keep on ice.
-
Prepare the this compound substrate solution. This may require an organic solvent like DMSO for initial solubilization, followed by dilution in the Assay Buffer.[13][14][15]
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add Assay Buffer, FAAH enzyme solution, and the test compound (or its vehicle).
-
No-Enzyme Control: Add Assay Buffer, substrate, and the vehicle (instead of the enzyme).
-
No-Substrate Control: Add Assay Buffer, FAAH enzyme, and the vehicle (instead of the substrate).
-
-
Reaction Initiation and Incubation:
-
Data Acquisition:
-
Measure the absorbance of the plate at 410 nm using a microplate reader.
-
For kinetic assays, take readings at multiple time points to ensure the reaction is in the linear range.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the "No-Substrate" control from the test wells.
-
Subtract the absorbance of the "No-Enzyme" control to correct for spontaneous hydrolysis.
-
Calculate the rate of reaction based on the change in absorbance over time and the molar extinction coefficient of m-nitroaniline.
-
Visualizations
FAAH Assay Workflow
The following diagram illustrates the general workflow for the this compound FAAH assay.
Caption: General workflow for the colorimetric FAAH assay.
Troubleshooting Logic for High Background
This flowchart provides a logical sequence for diagnosing the cause of high background noise.
Caption: Diagnostic flowchart for troubleshooting high background noise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 6. siriusgenomics.com [siriusgenomics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. youtube.com [youtube.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Papain-Catalyzed Hydrolysis of N α-Benzoyl-arginine- p-nitroanilide in an Aqueous-Organic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time and temperature for FAAH assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and temperature for Fatty Acid Amide Hydrolase (FAAH) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a typical FAAH assay?
For mammalian FAAH, the optimal temperature is generally around 37°C.[1][2][3] This temperature mimics physiological conditions where the enzyme is most active. However, assays have also been successfully performed at other temperatures, such as 25°C and 30°C, depending on the specific experimental goals, such as studying enzyme kinetics or stability.[4] It is crucial to maintain a consistent temperature throughout the assay to ensure reproducible results.[5]
Q2: How long should I incubate the reaction?
The ideal incubation time depends on the enzymatic activity in your sample.[1][2] For kinetic assays, it is recommended to measure the fluorescence signal immediately and continuously for a period of 10 to 60 minutes.[1][2] The key is to identify the linear range of the reaction, where the product formation is proportional to time. Choose two time points within this linear portion to calculate the reaction rate.[1] For endpoint assays, a fixed incubation time, such as 30 minutes, is often used.[3]
Q3: Why is it important to determine the linear range of the FAAH reaction?
Determining the linear range is critical for obtaining accurate and reproducible data. If the incubation time is too short, the signal may be too low to detect accurately. If it's too long, the reaction may plateau due to substrate depletion or enzyme denaturation, leading to an underestimation of the initial reaction velocity. Kinetic measurements allow you to visualize the reaction progress and select time points where the rate is constant.[1][2]
Q4: Can I run the assay at room temperature?
While some protocols suggest pre-incubation of compounds at room temperature[6], the enzymatic reaction itself is typically performed at a controlled, elevated temperature like 37°C to ensure optimal enzyme activity.[1][2][3] Running the assay at a fluctuating room temperature can lead to variability and inconsistent results.[5] If a 37°C incubator or plate reader is not available, a stable room temperature can be used, but it's important to note that the reaction rate will be significantly lower.
Troubleshooting Guide
Below are common issues encountered during FAAH assays, along with their potential causes and solutions.
Issue 1: Low or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Ensure your plate reader or incubator is set to the optimal temperature, typically 37°C.[1][2][3] Verify the temperature with a calibrated thermometer. Abnormally low temperatures will result in a decreased signal.[5] |
| Incubation Time Too Short | Extend the incubation time. Perform a time-course experiment (e.g., measuring signal every minute for 60 minutes) to determine the optimal incubation period where a robust signal is generated within the linear range of the reaction.[1][2] |
| Inactive Enzyme | FAAH is sensitive to storage conditions. Ensure the enzyme has been stored correctly, typically at -70°C or -80°C, and avoid repeated freeze-thaw cycles.[1][2] Keep the enzyme on ice while in use.[1][3] Run a positive control to confirm enzyme activity.[1] |
| Incorrect Reagent Preparation | Double-check the concentrations and dilutions of all reagents, including the substrate and assay buffer. Ensure reagents have been brought to the correct temperature before use, as specified in the protocol.[1] |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific Substrate Hydrolysis | Some samples may contain other enzymes that can hydrolyze the substrate. Use a specific FAAH inhibitor (often included in kits) to treat a parallel sample.[1][2] Subtract the signal from the inhibitor-treated sample from your experimental sample to correct for background. |
| Autofluorescence of Compounds | If screening inhibitors, the compounds themselves may be fluorescent at the assay wavelengths. Measure the fluorescence of the compounds in the assay buffer without the enzyme or substrate to determine their contribution to the signal. |
| Contaminated Reagents or Plates | Use fresh, high-quality reagents. Ensure that the microplates are clean and appropriate for fluorescence assays (opaque white plates are recommended).[5] |
Issue 3: Inconsistent Results / High Variability
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Ensure a stable and uniform temperature across the entire plate during incubation.[5] Use a plate sealer to prevent evaporation and temperature gradients. |
| Inconsistent Timing | For endpoint assays, ensure that the reaction is initiated and stopped at precisely the same time for all wells. Using multichannel pipettes or automated liquid handlers can improve consistency.[4] |
| Pipetting Errors | Calibrate your pipettes regularly. Ensure proper mixing of reagents in each well. When adding reagents, avoid touching the sides of the wells.[3] |
| Reaction Not in Linear Range | Your chosen incubation time might be on the non-linear part of the reaction curve. Re-evaluate the reaction kinetics by performing a time-course experiment and select a shorter or longer incubation time as needed to stay within the linear phase.[1][2] |
Experimental Protocols & Data
Protocol: Determining Optimal Incubation Time (Kinetic Assay)
This protocol outlines a method to determine the linear range of your FAAH reaction.
-
Prepare Reagents: Prepare your cell/tissue lysates or purified FAAH enzyme, FAAH assay buffer, and fluorescent substrate according to your assay kit's protocol.[1][2]
-
Set Up Plate: Add your sample (e.g., 50 µL of lysate) to the wells of a 96-well white, flat-bottomed plate.[2] Include a "no enzyme" control.
-
Pre-warm Plate: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.
-
Initiate Reaction: Add the FAAH substrate solution (e.g., 50 µL) to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/465 nm) every minute for 60 minutes.[1][2]
-
Analyze Data: Plot fluorescence intensity versus time. Identify the longest period during which the plot is a straight line. This is the linear range of your reaction. For subsequent experiments, choose an incubation time that falls well within this range.
Summary of Recommended Incubation Conditions
| Parameter | Recommended Range | Typical Value | Source |
| Temperature | 25°C - 37°C | 37°C | [1][2][3][4] |
| Incubation Time (Kinetic) | 10 - 60 minutes | 30 minutes | [1][2][3] |
| Incubation Time (Endpoint) | Dependent on enzyme activity | 30 minutes | [3] |
Visual Guides
References
Effect of solvent on Decanoyl m-Nitroaniline stability and activity
Welcome to the technical support center for Decanoyl m-Nitroaniline (DemNA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and activity of DemNA in various solvents and to assist in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DemNA) and how is its activity measured?
A1: this compound (DemNA) is a colorimetric substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an integral membrane enzyme that plays a crucial role in lipid signaling by degrading fatty acid amides.[3] The activity of FAAH is measured by its hydrolysis of DemNA, which releases a yellow-colored product, m-nitroaniline.[1][2] The intensity of this color can be quantified by measuring its absorbance at a wavelength of approximately 410 nm, which is directly proportional to the FAAH activity.[1][2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several common organic solvents. The table below summarizes the known solubility data.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL |
| Ethanol | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:2) | 0.6 mg/mL |
Data sourced from Cayman Chemical product information sheet.[1]
Q3: What factors can influence the stability of this compound in solution?
A3: The stability of N-acylanilines like this compound can be influenced by several factors, including:
-
pH: The hydrolysis of amide bonds can be catalyzed by both acidic and basic conditions.
-
Solvent Polarity: The polarity of the solvent can affect the stability of the amide bond.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Presence of Nucleophiles: Certain buffer components or other molecules in the solution can act as nucleophiles and promote the cleavage of the amide bond.
Q4: How do organic solvents affect the activity of the FAAH enzyme?
A4: Organic solvents can have a significant impact on enzyme activity and stability. While a certain amount of organic solvent is often necessary to dissolve hydrophobic substrates like DemNA, high concentrations can lead to denaturation and loss of enzyme function.[4] The specific effect depends on the solvent and the enzyme. For instance, some non-polar solvents have been shown to enhance the thermal stability of certain enzymes.[4] It is crucial to determine the optimal solvent concentration that maintains both substrate solubility and enzyme integrity for your specific experimental conditions.
Troubleshooting Guides
Guide 1: Inconsistent or No FAAH Activity Detected
| Potential Cause | Troubleshooting Step |
| Substrate Degradation | Prepare fresh stock solutions of this compound. If possible, assess the integrity of the substrate using a stability-indicating method like HPLC. |
| Inactive Enzyme | Ensure the FAAH enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control. |
| Incorrect Buffer Conditions | Verify the pH and composition of the assay buffer. Ensure it is compatible with both the enzyme and the substrate. |
| Presence of Inhibitors | Some compounds in your sample or buffer, such as EDTA (>0.5 mM) or sodium azide (B81097) (>0.2%), can inhibit enzyme activity.[5] Review all components of your reaction mixture. |
| Inappropriate Solvent Concentration | The concentration of the organic solvent used to dissolve the substrate may be too high, leading to enzyme inactivation. Perform a solvent tolerance curve for the enzyme. |
| Incorrect Wavelength Reading | Ensure the spectrophotometer is set to read the absorbance at or near the λmax of m-nitroaniline (~410 nm).[1][2] |
Guide 2: High Background Signal in No-Enzyme Control
| Potential Cause | Troubleshooting Step |
| Non-Enzymatic Hydrolysis of Substrate | The combination of buffer pH, temperature, and solvent may be causing the spontaneous breakdown of this compound. Run a time-course experiment with the substrate in the assay buffer without the enzyme to quantify the rate of non-enzymatic hydrolysis. |
| Contaminated Reagents | Use fresh, high-purity reagents and solvents. Ensure that the water used to prepare buffers is of high quality (e.g., ultrapure). |
| Light-Induced Degradation | Protect the substrate stock solution and the reaction plate from light, as some nitroaromatic compounds can be light-sensitive. |
| Interfering Substances in the Sample | If you are using complex biological samples, they may contain substances that absorb at 410 nm. Run a sample blank that contains the sample but no substrate. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Different Solvents
This protocol provides a general framework for assessing the stability of this compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate the intact compound from its degradation products.[6]
1. Materials:
-
This compound
-
Solvents to be tested (e.g., DMSO, Ethanol, Acetonitrile (B52724), various aqueous buffers)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Sample Preparation: Dilute the stock solution into the different solvents to be tested to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Time Points: Aliquot the solutions for analysis at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Store the samples under controlled temperature conditions (e.g., room temperature, 37°C). Protect from light.
-
HPLC Analysis: At each time point, inject an aliquot of each sample onto the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid) is a common starting point for the separation of aniline (B41778) derivatives.[7]
-
Detection: Monitor the elution profile at a wavelength where both the parent compound and the expected degradation product (m-nitroaniline) absorb (e.g., 254 nm or 410 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any degradation products by comparing retention times with standards, if available.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Protocol 2: FAAH Activity Assay using this compound
This protocol is a general guideline for a colorimetric FAAH activity assay in a 96-well plate format.
1. Materials:
-
FAAH enzyme preparation
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Organic Solvent (e.g., DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 410 nm
2. Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., 10 mM in DMSO).
-
Reaction Mixture Preparation: In each well of the microplate, add the following:
-
Assay Buffer
-
Enzyme solution (or buffer for no-enzyme control)
-
Sample/Inhibitor (if screening for inhibitors)
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the this compound stock solution to each well to initiate the reaction. The final concentration of the organic solvent should be kept low (typically ≤1-5%) to minimize its effect on enzyme activity.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 410 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
For each sample, calculate the rate of change in absorbance over time (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the no-enzyme control from the rates of the samples.
-
Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of m-nitroaniline (ε = 13,500 M⁻¹cm⁻¹ at 410 nm) and the Beer-Lambert law.[1][2]
-
Visualizations
Caption: Workflow for a typical FAAH colorimetric assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 72298-61-4 [chemicalbook.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Navigating FAAH Activity Assays: A Guide to Ensuring Enzyme Stability
Welcome to the technical support center for Fatty Acid Amide Hydrolase (FAAH) activity measurement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to enzyme instability during experimental workflows. Here, you will find answers to frequently asked questions and detailed guides to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My FAAH activity is lower than expected or completely absent. What are the potential causes related to enzyme instability?
A1: Low or absent FAAH activity can stem from several factors that compromise the enzyme's stability. As an integral membrane protein, FAAH is sensitive to its environment.[1][2] Key causes of instability include:
-
Proteolytic Degradation: Upon cell or tissue lysis, endogenous proteases are released and can degrade FAAH.
-
Improper Storage and Handling: FAAH is susceptible to damage from multiple freeze-thaw cycles, which can lead to denaturation and aggregation.[3][4][5][6]
-
Suboptimal Assay Conditions: Incorrect pH or temperature during the assay can significantly reduce or eliminate enzyme activity.
-
Inappropriate Detergent Use: The choice and concentration of detergents for solubilizing membrane fractions containing FAAH are critical. Harsh detergents can denature the enzyme.[7][8]
-
Enzyme Aggregation: Human FAAH, in particular, has a tendency to be less stable and more prone to aggregation than its rat counterpart.[9]
Q2: How can I prevent proteolytic degradation of FAAH during sample preparation?
A2: To prevent protein degradation, it is essential to work quickly and at low temperatures (on ice) and to use a protease inhibitor cocktail. These cocktails contain a mixture of inhibitors that target a broad range of proteases, including serine, cysteine, and metalloproteases, which are often released during cell lysis and tissue homogenization.
Recommended Action:
-
Immediately before use, add a broad-spectrum protease inhibitor cocktail to your ice-cold lysis buffer.
-
Keep samples on ice at all times during preparation.
Below is a table summarizing common components of protease inhibitor cocktails and their targets.
| Inhibitor Class | Example Inhibitors | Primary Targets |
| Serine Protease Inhibitors | AEBSF, PMSF | Serine proteases (e.g., trypsin, chymotrypsin) |
| Cysteine Protease Inhibitors | E-64, Leupeptin | Cysteine proteases (e.g., papain, calpain) |
| Aspartic Protease Inhibitors | Pepstatin A | Aspartic proteases (e.g., pepsin, cathepsin D) |
| Metalloprotease Inhibitors | EDTA, Bestatin | Metalloproteases |
This table provides a general overview. The specific composition of commercial cocktails may vary.
Q3: What are the optimal storage conditions for samples containing FAAH?
A3: Proper storage is crucial for maintaining FAAH activity.
-
Short-term Storage: For use within a few hours, keep cell lysates or tissue homogenates on ice.
-
Long-term Storage: For long-term storage, it is recommended to aliquot the samples into single-use volumes and store them at -80°C.[10][11] This minimizes the damaging effects of repeated freeze-thaw cycles.[3][4][5][6] Each freeze-thaw cycle can cause protein denaturation and aggregation, leading to a progressive loss of enzymatic activity.[3][5][6]
Workflow for Sample Storage
Caption: Recommended workflow for short-term and long-term storage of samples for FAAH activity measurement.
Troubleshooting Guide
Problem: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step | Explanation |
| Repeated Freeze-Thaw Cycles | Aliquot samples after initial preparation to avoid thawing the entire stock for each experiment. Store aliquots at -80°C.[10][11] | Multiple freeze-thaw cycles can denature FAAH and lead to aggregation, causing a significant and variable loss of activity.[3][4][5][6] |
| Buffer Preparation Inconsistency | Prepare a large batch of assay buffer and store it properly. Ensure the pH is accurately measured and adjusted for each use, especially after temperature changes. | Minor variations in buffer pH and component concentrations can affect enzyme kinetics and stability, leading to variability in results. |
| Sample Preparation Variability | Standardize the homogenization or sonication protocol. Ensure consistent timing, intensity, and temperature control for all samples. | Inconsistent sample lysis can result in varying amounts of active FAAH being released and also differing levels of endogenous inhibitors or proteases. |
Problem: No detectable FAAH activity in samples known to express the enzyme.
| Potential Cause | Troubleshooting Step | Explanation |
| Absence of Protease Inhibitors | Always add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. | FAAH is highly susceptible to degradation by proteases released during sample preparation. |
| Incorrect Assay Buffer pH | Verify the pH of your assay buffer. The optimal pH for FAAH activity is generally around 8.0-9.0.[12] | FAAH activity is highly dependent on pH. A suboptimal pH can drastically reduce or abolish its catalytic function. |
| Enzyme Denaturation by Detergent | If using detergents to solubilize membrane fractions, screen for a mild, non-ionic detergent (e.g., Triton X-100, CHAPS) and use it at the lowest effective concentration. | As a membrane-bound enzyme, FAAH requires a lipid-like environment. Harsh detergents can strip away essential lipids and denature the protein.[7][8] |
| Inactivated Substrate | Check the storage and handling of your fluorogenic substrate. Protect it from light and avoid repeated freeze-thaw cycles. | The fluorogenic substrates used in FAAH assays can be sensitive to light and degradation, which would result in a lack of signal. |
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenate for FAAH Activity Assay
This protocol is adapted from commercially available FAAH activity assay kits.[11]
Materials:
-
Tissue sample (e.g., brain, liver)
-
Ice-cold FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]
-
Protease Inhibitor Cocktail
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Weigh approximately 10-20 mg of tissue and wash with ice-cold PBS.
-
Add the protease inhibitor cocktail to the required volume of ice-cold FAAH Assay Buffer immediately before use.
-
Add 100-200 µL of the buffer to the tissue sample in a microcentrifuge tube.
-
Homogenize the tissue on ice using a Dounce homogenizer until no large pieces are visible.
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the membrane and cytosolic fractions where FAAH is located. This is your enzyme source.
-
Keep the supernatant on ice for immediate use or aliquot and store at -80°C for long-term use.
Experimental Workflow for Sample Preparation
Caption: Step-by-step workflow for preparing tissue homogenates for FAAH activity assays.
Protocol 2: Fluorometric FAAH Activity Assay
This protocol is a generalized procedure based on common fluorometric assays.[11]
Materials:
-
Tissue homogenate or cell lysate (enzyme source)
-
FAAH Assay Buffer
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
FAAH inhibitor (for background control, e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Thaw your enzyme samples and substrate on ice, protected from light.
-
Prepare your samples in the 96-well plate. For each sample, you will need a "Sample Well" and a "Sample Background Control Well".
-
Sample Wells: Add 2-50 µL of your enzyme source.
-
Sample Background Control Wells: Add the same amount of your enzyme source.
-
-
Add FAAH Assay Buffer to all wells to bring the total volume to 180 µL.
-
To the "Sample Background Control Wells," add 10 µL of a specific FAAH inhibitor. To all other wells, add 10 µL of the solvent used for the inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Start the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C, with excitation at 340-360 nm and emission at 450-465 nm.[11][12] Record readings every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (change in fluorescence over time). The specific FAAH activity is the rate in the "Sample Well" minus the rate in the "Sample Background Control Well".
FAAH Signaling Pathway
FAAH plays a crucial role in the endocannabinoid system by terminating the signaling of anandamide (B1667382) (AEA), an endogenous cannabinoid.
Caption: Simplified signaling pathway of Anandamide (AEA) and its degradation by FAAH.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Validating the Decanoyl m-Nitroaniline FAAH Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the linear range of the Fatty Acid Amide Hydrolase (FAAH) assay using the chromogenic substrate Decanoyl m-Nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the "linear range" in an FAAH assay and why is it critical?
A1: The linear range is the period during the enzymatic reaction where the rate of product formation is constant and directly proportional to the concentration of the enzyme.[1] It is critical to conduct experiments within this range to ensure that the measured activity accurately reflects the enzyme's performance. Operating outside this range, where the reaction rate slows down, can lead to an underestimation of enzyme activity. This typically occurs when more than 10-15% of the substrate has been consumed.[1][2][3]
Q2: How do I establish the linear range for my specific experimental conditions?
A2: Establishing the linear range involves two key experiments:
-
Enzyme Concentration Titration: Systematically vary the concentration of the FAAH enzyme while keeping the substrate concentration and incubation time constant. Plot the reaction rate (initial velocity) against the enzyme concentration. The range where this plot is a straight line is the linear range for the enzyme.[3]
-
Time Course Experiment: Use a fixed concentration of enzyme and substrate (chosen from the linear range of the enzyme titration) and measure product formation at several time points. The time interval during which product concentration increases linearly is the valid duration for your assay.[2]
Q3: My reaction curve flattens out over time. What causes this and how can I fix it?
A3: A flattening reaction curve indicates that the reaction rate is no longer linear. The most common causes are:
-
Substrate Depletion: The enzyme has consumed a significant portion (>15%) of the substrate, so the substrate concentration becomes the limiting factor.[2]
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme's activity.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay.
To fix this, you should reduce the amount of enzyme used or shorten the assay incubation time to ensure you are measuring the initial velocity.[1][2]
Q4: How does the substrate concentration (this compound) affect the linear range?
A4: Substrate concentration is a key determinant of the reaction velocity, as described by Michaelis-Menten kinetics.[4]
-
At low substrate concentrations (below the Michaelis constant, K_m) , the reaction rate is highly dependent on the substrate concentration.
-
At high substrate concentrations (well above the K_m) , the enzyme becomes saturated, and the reaction proceeds at its maximum velocity (V_max).[4]
For determining the linear range with respect to enzyme concentration, it is crucial to use a substrate concentration that is not limiting throughout the experiment. A concentration of 10-20 times the K_m is often used to ensure the enzyme is acting at V_max.[4] However, for screening competitive inhibitors, a substrate concentration around the K_m value is more suitable.[2]
Q5: What is the difference between a kinetic assay and an endpoint assay for validating linearity?
A5:
-
Kinetic Assay: The product formation is measured continuously over a period.[2] This is the preferred method as it directly visualizes the reaction progress curve, making it easy to identify the linear (initial velocity) portion.[5][6]
-
Endpoint Assay: The reaction is stopped after a predetermined, fixed time, and a single measurement is taken.[2] While simpler, this method is riskier because it assumes the reaction was linear for the entire duration. If using an endpoint assay, you must first validate the chosen time point by running a kinetic experiment to confirm it falls within the linear range.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction rate is not proportional to enzyme concentration. | 1. Enzyme concentration is too high, leading to rapid substrate depletion.[2][3]2. The instrument's detection limit is being exceeded.3. Pipetting errors leading to inaccurate dilutions. | 1. Perform serial dilutions of the enzyme (e.g., 1/10, 1/100) and re-run the titration to find a lower, linear range.[3]2. Check the product standard curve to ensure your signal is within the instrument's linear detection range. Dilute samples if necessary.[1]3. Use calibrated pipettes and proper technique. |
| Reaction stops prematurely or the linear range is very short. | 1. Substrate concentration is too low and is quickly depleted.2. Enzyme is unstable under the assay conditions (pH, temperature).3. Potent inhibition from a compound in your sample matrix. | 1. Increase the concentration of this compound. Ensure it is well above the K_m if V_max conditions are desired.[4]2. Verify the pH and temperature of your assay buffer and incubator. Keep the enzyme on ice while in use.[6]3. Run a control with the sample matrix but without the enzyme to check for interfering substances. |
| High variability between replicate wells. | 1. Inconsistent mixing of reagents in the wells.2. Temperature fluctuations across the microplate.3. Solvent effects if test compounds are dissolved in solvents like DMSO.[8] | 1. Ensure thorough but gentle mixing after adding all reagents.2. Allow the plate to equilibrate to the assay temperature before starting the reaction.[9]3. Include a vehicle control with the same final solvent concentration in your assay to normalize the data.[8] |
| High background signal in "no enzyme" control wells. | 1. Spontaneous hydrolysis of the this compound substrate.2. Contamination of reagents or buffer.3. Interfering substances in the sample that absorb at the detection wavelength (410 nm).[10] | 1. Prepare fresh substrate solution. Store it protected from light and at the recommended temperature.2. Use fresh, high-purity reagents and water.3. Subtract the average signal of the "no enzyme" control wells from all other readings. For complex samples, a specific FAAH inhibitor can be used to determine the non-FAAH-related signal.[11] |
Experimental Protocols
Protocol 1: Determining the Linear Range vs. Enzyme Concentration
This protocol identifies the range where the reaction rate is directly proportional to the FAAH concentration.
-
Prepare Reagents: Prepare assay buffer and a concentrated stock solution of FAAH enzyme. The substrate this compound should be at a fixed, non-limiting concentration (e.g., 10x K_m).
-
Enzyme Dilutions: Perform serial dilutions of the FAAH enzyme stock in cold assay buffer. Aim for a range that will produce both low and high reaction rates.
-
Assay Setup: In a 96-well plate, add the diluted enzyme solutions to triplicate wells. Include "no enzyme" controls containing only assay buffer.
-
Initiate Reaction: Add the this compound substrate solution to all wells to start the reaction.
-
Incubation & Measurement: Incubate the plate at the desired temperature (e.g., 37°C). Measure the absorbance at 410 nm at a fixed time point that is known to be within the initial phase of the reaction (determined from a preliminary time-course experiment).
-
Data Analysis: Subtract the average absorbance of the "no enzyme" controls from all other measurements. Plot the corrected absorbance (or calculated reaction rate) against the FAAH enzyme concentration. The linear portion of this graph represents the valid working range for the enzyme.
Table 1: Example Data for FAAH Enzyme Concentration Titration
| FAAH Concentration (µg/mL) | Average Absorbance (410 nm) | Corrected Absorbance |
| 0 (No Enzyme Control) | 0.052 | 0.000 |
| 0.5 | 0.127 | 0.075 |
| 1.0 | 0.201 | 0.149 |
| 2.0 | 0.355 | 0.303 |
| 4.0 | 0.648 | 0.596 |
| 8.0 | 1.050 | 0.998 |
| 16.0 | 1.315 | 1.263 |
In this example, the response begins to lose linearity above 8.0 µg/mL. A safe linear range would be 0.5-8.0 µg/mL.
Protocol 2: Determining the Linear Range vs. Time (Time Course)
This protocol identifies the time window during which the reaction rate is constant.
-
Prepare Reagents: Use an enzyme concentration that falls within the middle of the linear range determined in Protocol 1. Use the same fixed, non-limiting substrate concentration.
-
Assay Setup: Prepare a master mix of enzyme and buffer. Prepare a separate solution for the substrate.
-
Initiate Reaction: In a 96-well plate, combine the enzyme mix and substrate.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 410 nm every minute for a total duration of 30-60 minutes.[6]
-
Data Analysis: Plot the absorbance at 410 nm against time. Identify the longest time interval from the start of the reaction during which the data points form a straight line. This is the linear range with respect to time. Subsequent endpoint assays should use an incubation time that falls well within this period.
Table 2: Example Data for FAAH Time Course Experiment
| Time (minutes) | Average Absorbance (410 nm) |
| 0 | 0.050 |
| 5 | 0.250 |
| 10 | 0.455 |
| 15 | 0.650 |
| 20 | 0.845 |
| 25 | 0.985 |
| 30 | 1.050 |
In this example, the reaction is linear for approximately the first 20-25 minutes before the rate begins to slow.
Visualizations
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. abcam.cn [abcam.cn]
- 7. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
Best practices for handling and storing Decanoyl m-Nitroaniline
Welcome to the technical support center for Decanoyl m-Nitroaniline (DemNA). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DemNA) and what is its primary application?
A1: this compound (DemNA) is a chemical compound used as a colorimetric substrate to measure the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an enzyme that breaks down fatty acid amides. When FAAH cleaves DemNA, it releases the yellow-colored dye m-nitroaniline, which can be quantified using a spectrophotometer at a wavelength of 410 nm.[1][2] This allows for a convenient and rapid measurement of FAAH activity, often in a 96-well plate format.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C.[2][3][4][5][6] When stored properly, the compound is stable for at least four years.[2] It is shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[2]
Q3: How should I handle this compound safely in the laboratory?
A3: It is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[7] Avoid forming dust and aerosols.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water and consult a doctor.[7][8] If inhaled, move to fresh air and seek medical attention.[7][8] Always consult the Safety Data Sheet (SDS) before use.[3]
Q4: What solvents can I use to dissolve this compound?
A4: this compound is soluble in several organic solvents. The solubility is approximately 25 mg/mL in DMF and DMSO, and 20 mg/mL in ethanol.[2] It has limited solubility in a DMSO:PBS (pH 7.2) mixture (1:2) at approximately 0.6 mg/mL.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low signal in FAAH activity assay | 1. Inactive FAAH enzyme. 2. Degraded this compound substrate. 3. Incorrect buffer conditions (pH, temperature). 4. Incorrect wavelength measurement. | 1. Use a fresh enzyme preparation or a positive control to verify enzyme activity. 2. Ensure the substrate has been stored correctly at -20°C. Prepare a fresh stock solution. 3. Verify the pH and temperature of your assay buffer are optimal for FAAH activity. 4. Ensure your spectrophotometer is set to read absorbance at 410 nm.[1][2] |
| High background signal | 1. Spontaneous hydrolysis of this compound. 2. Contamination of reagents or labware. | 1. Run a control reaction without the FAAH enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background from your experimental values. 2. Use fresh, high-purity reagents and ensure all labware is clean. |
| Precipitate forms in the assay well | 1. Exceeded solubility of this compound in the assay buffer. 2. Interaction with other components in the assay mixture. | 1. Lower the final concentration of this compound in the assay. Ensure the final DMSO or other solvent concentration is compatible with your assay conditions and does not cause precipitation. 2. Check for compatibility with all assay components. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₃ | [2][7] |
| Molecular Weight | 292.37 g/mol | [7] |
| Appearance | Yellow needles or powder | [9][10] |
| Melting Point | 71-73 °C | [11] |
| Boiling Point | 473.1 ± 28.0 °C (Predicted) | [11] |
| Storage Temperature | -20°C | [2][3][4][5][6] |
| Stability | ≥ 4 years at -20°C | [2] |
| Solubility | DMF: 25 mg/mL DMSO: 25 mg/mL Ethanol: 20 mg/mL DMSO:PBS (pH 7.2) (1:2): 0.6 mg/mL | [2] |
| Extinction Coefficient (ε) of m-nitroaniline | 13,500 M⁻¹cm⁻¹ at 410 nm | [1][2] |
Experimental Protocols
General Protocol for Measuring FAAH Activity using this compound
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Prepare your FAAH enzyme sample (e.g., cell lysate, purified enzyme) in a suitable assay buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add your FAAH enzyme sample.
-
For background control wells, add the assay buffer instead of the enzyme.
-
Initiate the reaction by adding the this compound stock solution to each well to a final desired concentration (e.g., 100 µM).
-
Incubate the plate at the optimal temperature for your FAAH enzyme (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., an inhibitor or by changing the pH).
-
-
Data Measurement:
-
Measure the absorbance of each well at 410 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from the absorbance of the experimental wells.
-
Calculate the concentration of the released m-nitroaniline using the Beer-Lambert law (A = εbc), where A is the corrected absorbance, ε is the extinction coefficient of m-nitroaniline (13,500 M⁻¹cm⁻¹), b is the path length of the light in the well, and c is the concentration.
-
Calculate the FAAH activity, typically expressed as nmol of product formed per minute per mg of protein.
-
Visualizations
Caption: Workflow for a typical FAAH activity assay using this compound.
Caption: Troubleshooting decision tree for handling this compound.
References
- 1. This compound | 72298-61-4 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. spectraservices.com [spectraservices.com]
- 6. biocompare.com [biocompare.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. M-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Page loading... [guidechem.com]
Validation & Comparative
A Head-to-Head Comparison: Decanoyl m-Nitroaniline vs. D-AMC for Measuring FAAH Activity
For researchers and drug development professionals in the endocannabinoid field, accurate measurement of Fatty Acid Amide Hydrolase (FAAH) activity is crucial. The choice of substrate for this assay can significantly impact the sensitivity, throughput, and overall reliability of the results. This guide provides an objective comparison of two commonly used substrates: the colorimetric substrate Decanoyl m-Nitroaniline (DemNA) and the fluorogenic substrate Decanoyl-7-amino-4-methylcoumarin (D-AMC).
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for various conditions, making the robust measurement of its activity a critical aspect of drug discovery and neuroscience research. The selection of an appropriate substrate is fundamental to developing a reliable FAAH assay. Here, we compare the performance of the chromogenic substrate this compound (DemNA) with the fluorogenic substrate Decanoyl-7-amino-4-methylcoumarin (D-AMC), providing supporting data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound (DemNA) | Decanoyl-7-amino-4-methylcoumarin (D-AMC) |
| Assay Type | Colorimetric | Fluorometric |
| Detection Principle | Measures the absorbance of the released m-nitroaniline product. | Measures the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) product. |
| Wavelength | Absorbance at ~410 nm.[1] | Excitation at ~360 nm, Emission at ~465 nm.[2] |
| Sensitivity | Generally lower sensitivity. | Generally higher sensitivity, suitable for low abundance enzyme.[3] |
| Throughput | Suitable for moderate throughput. | Excellent for high-throughput screening (HTS).[3] |
| Instrumentation | Standard spectrophotometer or plate reader. | Fluorescence plate reader. |
| Cost | Generally more cost-effective. | Can be more expensive due to substrate and instrumentation requirements. |
| Interference | Potential for interference from colored compounds in the sample. | Potential for interference from fluorescent compounds or light scattering. |
Performance Characteristics
| Parameter | Decanoyl p-Nitroaniline (Similar to DemNA)* | D-AMC (and similar AMC substrates) |
| Enzyme Source | Recombinant HIS-FAAH from Dictyostelium | Recombinant human FAAH, rat liver microsomes, etc.[2] |
| Km (µM) | ~104 | Not explicitly stated for D-AMC, but generally in the low micromolar range for similar substrates. |
| Vmax (nmol/min/mg protein) | ~5.7 | Not explicitly stated for D-AMC. |
| Assay Format | Continuous or endpoint | Continuous, allowing for kinetic measurements.[3] |
*Data for Decanoyl p-Nitroaniline is used as a proxy for DemNA due to the limited availability of specific kinetic data for the m-nitro isomer.
Experimental Protocols
This compound (DemNA) Assay Protocol (Colorimetric)
This protocol is a representative method based on the principles of colorimetric FAAH assays.
Materials:
-
FAAH enzyme source (e.g., cell lysate, tissue homogenate, purified enzyme)
-
This compound (DemNA) stock solution (in DMSO or ethanol)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of the FAAH enzyme in cold Assay Buffer. Dilute the DemNA stock solution to the desired working concentration in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Sample wells: FAAH enzyme preparation.
-
Blank wells: Assay buffer without the enzyme (to subtract background absorbance).
-
Positive control wells (optional): A known active FAAH preparation.
-
Inhibitor control wells (optional): FAAH enzyme pre-incubated with a known FAAH inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring all components to temperature.
-
Reaction Initiation: Add the DemNA working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance at 410 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from the sample wells. FAAH activity is proportional to the change in absorbance over time.
D-AMC Assay Protocol (Fluorometric)
This protocol is based on commercially available FAAH activity assay kits.[2][4]
Materials:
-
FAAH enzyme source (e.g., cell lysate, tissue homogenate, purified enzyme)
-
Decanoyl-7-amino-4-methylcoumarin (D-AMC) stock solution (in DMSO)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[4]
-
96-well black microplate (with clear bottom if measuring from the bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of the FAAH enzyme in cold FAAH Assay Buffer. Dilute the D-AMC stock solution to the desired working concentration in Assay Buffer.
-
Assay Setup: In a 96-well black plate, add the following to each well:
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[4]
-
Reaction Initiation: Add the D-AMC working solution to all wells to initiate the reaction.[4]
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[2] Readings should be taken every 1-2 minutes for 30-60 minutes at 37°C.[2]
-
Data Analysis: Determine the rate of increase in fluorescence (slope of the linear portion of the curve). FAAH activity is directly proportional to this rate.
Signaling Pathway and Experimental Workflow
FAAH Enzymatic Activity
Caption: FAAH hydrolyzes both DemNA and D-AMC to produce detectable products.
Experimental Workflow Comparison
Caption: Workflow comparison of colorimetric (DemNA) and fluorometric (D-AMC) FAAH assays.
Conclusion
The choice between this compound and D-AMC for measuring FAAH activity depends on the specific requirements of the experiment.
D-AMC is the superior choice for:
-
High-throughput screening (HTS): Its high sensitivity and continuous nature make it ideal for screening large compound libraries.[3]
-
Kinetic studies: The ability to continuously monitor the reaction allows for accurate determination of initial reaction velocities.
-
Low enzyme concentrations: The high sensitivity of the fluorescent signal is advantageous when working with samples containing low levels of FAAH activity.
This compound may be a suitable alternative for:
-
Lower throughput applications: When HTS is not a requirement, the simplicity of the colorimetric assay can be advantageous.
-
Laboratories without access to a fluorescence plate reader: The assay can be performed on a standard spectrophotometer.
-
Cost-sensitive projects: The reagents and instrumentation for colorimetric assays are generally less expensive.
References
Validating FAAH Assay Performance: A Comparative Guide to Reference Inhibitors
For researchers, scientists, and drug development professionals engaged in the study of Fatty Acid Amide Hydrolase (FAAH), robust and reliable assay validation is paramount. This guide provides a comprehensive comparison of commonly used FAAH reference inhibitors, offering supporting experimental data and detailed protocols to ensure the accuracy and reproducibility of your assay results.
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH is a promising therapeutic strategy for a variety of neurological and inflammatory disorders. Consequently, accurate in vitro and in vivo characterization of novel FAAH inhibitors is crucial. This guide outlines the use of the well-established reference inhibitor, URB597, to validate FAAH assay results and compares its performance with other alternative inhibitors.
Comparative Analysis of FAAH Inhibitors
The selection of an appropriate reference inhibitor is critical for validating the performance of a FAAH assay. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several commonly used FAAH inhibitors. These values represent the concentration of the inhibitor required to reduce FAAH activity by 50% and serve as a key benchmark for comparison.
| Inhibitor Class | Example Compound | Target | IC50 (nM) | Mechanism of Action | Selectivity |
| Carbamates | URB597 | FAAH | 4.6 | Covalent (Carbamylation of catalytic serine) | Targets multiple serine hydrolases |
| Piperidine/Piperazine Ureas | PF-3845 | FAAH | 7.2 (human), 7.4 (rat)[1] | Covalent (Carbamylation of catalytic serine)[1] | Highly selective for FAAH[1] |
| α-Ketoheterocycles | OL-135 | FAAH | Not specified | Reversible covalent (Hemiketal formation)[1] | Selective for FAAH[1] |
| Novel Selective Inhibitor | AM4303 | FAAH | 2.0 (human), 1.9 (rat)[2][3] | Not specified | Selective for FAAH[2][3] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme source (species), substrate concentration, and incubation time. The data presented here is for comparative purposes.
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining reliable and reproducible results. The following is a representative protocol for an in vitro fluorometric FAAH inhibition assay.
In Vitro Fluorometric FAAH Inhibition Assay
This assay quantifies the enzymatic activity of FAAH by measuring the fluorescence generated from the hydrolysis of a synthetic substrate.
Materials and Reagents:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
Reference Inhibitor (e.g., URB597)
-
Test compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the reference inhibitor and test compounds in DMSO.
-
Assay Plate Preparation:
-
100% Initial Activity Wells: Add 170 µl of FAAH Assay Buffer, 10 µl of diluted FAAH enzyme, and 10 µl of DMSO.
-
Inhibitor Wells: Add 170 µl of FAAH Assay Buffer, 10 µl of diluted FAAH enzyme, and 10 µl of the desired concentration of inhibitor solution.
-
Background Wells: Add 180 µl of FAAH Assay Buffer and 10 µl of DMSO.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µl of the FAAH substrate to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial rate of the reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.
References
Decanoyl m-Nitroaniline: A Comparative Guide to its Cross-reactivity with Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Decanoyl m-Nitroaniline (DemNA) with various serine hydrolases. DemNA is widely recognized as a chromogenic substrate for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2][3] Understanding the potential for DemNA to be hydrolyzed by other serine hydrolases is crucial for the accurate interpretation of experimental results and for the development of specific FAAH inhibitors.
Understanding this compound and its Primary Target
This compound (DemNA) is a synthetic molecule that, upon cleavage of its amide bond by a hydrolase, releases the yellow-colored product, m-nitroaniline. The intensity of this color can be measured spectrophotometrically to quantify enzyme activity. Its primary and most well-characterized target is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the degradation of fatty acid amides, including the endocannabinoid anandamide.[4][5][6] Notably, FAAH is known to be a relatively unselective enzyme, capable of hydrolyzing a variety of fatty acid amides with different acyl chain lengths and head groups.[1] This inherent promiscuity of FAAH suggests that its substrate, DemNA, might also be recognized and processed by other serine hydrolases that have overlapping substrate specificities.
Potential Cross-reactivity with Other Serine Hydrolases
The serine hydrolase superfamily is a large and diverse group of enzymes that utilize a catalytic serine residue in their active site to hydrolyze ester, amide, or thioester bonds.[1] This family includes well-known digestive enzymes like trypsin and chymotrypsin (B1334515), as well as various lipases and esterases. Given the structural similarity of DemNA to endogenous lipids, cross-reactivity with other lipases and esterases is a primary consideration. While comprehensive quantitative data on the hydrolysis of DemNA by a wide panel of serine hydrolases is not extensively documented in the literature, a qualitative assessment of potential cross-reactivity can be inferred from the known substrate preferences of these enzymes.
| Enzyme Family | Representative Enzyme(s) | Known Substrate Preference | Predicted Reactivity with this compound | Rationale |
| Amidases | Fatty Acid Amide Hydrolase (FAAH) | Fatty acid amides (e.g., anandamide, oleamide) | High | DemNA is a known, effective substrate for FAAH. |
| Proteases | Trypsin | Peptides with C-terminal lysine (B10760008) or arginine residues. | Low to Negligible | The decanoyl group and nitroaniline moiety of DemNA do not resemble the preferred peptide substrates of trypsin. |
| Chymotrypsin | Peptides with C-terminal large hydrophobic residues (e.g., phenylalanine, tryptophan, tyrosine). | Low to Negligible | The structure of DemNA lacks the specific aromatic amino acid residues that are optimal for chymotrypsin recognition. | |
| Elastase | Peptides with C-terminal small, neutral residues (e.g., alanine, glycine, valine). | Low to Negligible | The bulky decanoyl group of DemNA is unlikely to fit well into the substrate-binding pocket of elastase. | |
| Lipases/Esterases | Pancreatic Lipase, Hormone-Sensitive Lipase | Triacylglycerols and other esters of fatty acids. | Possible | These enzymes are specialized in hydrolyzing fatty acid esters. While DemNA is an amide, the long decanoyl chain might allow for some binding and potential low-level hydrolysis. |
| Carboxylesterases | A broad range of small molecule esters. | Possible | The promiscuous nature of some carboxylesterases could potentially lead to the hydrolysis of the amide bond in DemNA, although likely at a much lower rate than FAAH. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a standardized enzymatic assay can be performed. Below is a detailed protocol for a colorimetric assay to assess the hydrolysis of DemNA by a panel of serine hydrolases.
Objective: To quantify the rate of hydrolysis of this compound by various serine hydrolases and compare it to the rate of hydrolysis by FAAH.
Materials:
-
This compound (DemNA)
-
Purified serine hydrolases (e.g., FAAH, trypsin, chymotrypsin, pancreatic lipase, porcine liver esterase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 410 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DemNA (e.g., 10 mM) in DMSO.
-
Prepare working solutions of each purified enzyme in the assay buffer to a final concentration suitable for detecting activity (concentration to be optimized for each enzyme).
-
Prepare a series of dilutions of m-nitroaniline in the assay buffer to generate a standard curve for quantifying the product.
-
-
Enzymatic Assay:
-
To each well of a 96-well microplate, add 90 µL of the assay buffer containing the respective serine hydrolase. Include control wells with buffer only (no enzyme) to measure background hydrolysis of DemNA.
-
Initiate the reaction by adding 10 µL of the DemNA working solution to each well. The final concentration of DemNA should be optimized, but a starting point of 100 µM is common.
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 410 nm over time (e.g., every minute for 30 minutes). This absorbance corresponds to the formation of the m-nitroaniline product.
-
-
Data Analysis:
-
For each enzyme, calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of product formation (in µmol/min) using the standard curve generated with m-nitroaniline.
-
Compare the rates of hydrolysis of DemNA by the different serine hydrolases to the rate observed with FAAH. The results can be expressed as a percentage of the FAAH activity.
-
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Enzymatic hydrolysis of this compound by a serine hydrolase.
References
- 1. glpbio.cn [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FAAH Activity Measurement Using Different Substrate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used substrate analogs for measuring the activity of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. Understanding the kinetic differences between these substrates is crucial for the accurate interpretation of experimental data and for the development of novel FAAH inhibitors.
Correlation of FAAH Activity with Various Substrate Analogs
The activity of FAAH can be determined by monitoring the hydrolysis of various substrate analogs. The choice of substrate can significantly influence the outcome of an assay, as different analogs exhibit distinct kinetic parameters. This guide focuses on the most commonly utilized substrates: the endogenous lipids anandamide (B1667382) (AEA), oleamide (B13806), and palmitoylethanolamide (B50096) (PEA), as well as the synthetic fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
The correlation of FAAH activity measured with these analogs is dependent on their affinity (K"m") and the maximum rate of hydrolysis (V"max") by the enzyme. Generally, substrates with lower K"m" values exhibit higher affinity for FAAH, meaning the enzyme can become saturated at lower substrate concentrations. The V"max" represents the maximum rate of reaction at saturating substrate concentrations.
Quantitative Comparison of Substrate Analog Kinetics
The following table summarizes the kinetic parameters for the hydrolysis of various substrate analogs by FAAH from different sources. It is important to note that direct comparison of absolute values between studies should be made with caution due to variations in experimental conditions, such as enzyme source (species and tissue), buffer composition, and temperature.
| Substrate Analog | Enzyme Source | K"m" (µM) | V"max" (nmol/min/mg protein) | Assay Method |
| Oleamide | Rat Liver | 104[1] | 5.7[1] | Spectrophotometric |
| Anandamide (AEA) | Chicken Brain | 5.4 | Not Reported | Radiometric |
| Palmitoylethanolamide (PEA) | Chicken Brain | 1.5 | Not Reported | Radiometric |
| Anandamide (AEA) | Rat Cortical Neurons | ~9-50 | Not Reported | Not Specified |
Note: A direct comparison of V"max" values is challenging due to differences in reporting units and experimental setups across studies. However, it has been reported that FAAH preferentially hydrolyzes anandamide over oleoylethanolamide and palmitoylethanolamide.
Experimental Protocols
Detailed methodologies for the two most common types of FAAH activity assays are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Fluorometric Assay for FAAH Activity using AAMCA
This method is highly sensitive and suitable for high-throughput screening. It relies on the FAAH-catalyzed hydrolysis of the non-fluorescent substrate AAMCA to produce the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).
Materials:
-
FAAH enzyme source (e.g., rat brain microsomes or recombinant FAAH)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate
-
AMC standard
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Prepare a stock solution of AAMCA in DMSO.
-
Dilute the FAAH enzyme preparation to the desired concentration in FAAH Assay Buffer.
-
Prepare a standard curve of AMC in FAAH Assay Buffer.
-
Add the FAAH enzyme solution to the wells of the microplate.
-
Initiate the reaction by adding the AAMCA substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.
-
Stop the reaction (e.g., by adding a specific FAAH inhibitor or by rapid cooling).
-
Measure the fluorescence intensity at the specified wavelengths.
-
Calculate the FAAH activity by comparing the fluorescence of the samples to the AMC standard curve and normalizing to the amount of protein used.
Spectrophotometric Assay for FAAH Activity using Oleamide
This assay is based on the measurement of ammonia (B1221849) produced from the hydrolysis of oleamide by FAAH. The ammonia is then used in a coupled enzyme reaction with glutamate (B1630785) dehydrogenase (GDH), which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.[1]
Materials:
-
FAAH enzyme source (e.g., rat liver microsomes)
-
Oleamide substrate
-
Glutamate Dehydrogenase (GDH)
-
α-Ketoglutarate
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of oleamide in a suitable solvent (e.g., ethanol).
-
Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, NADH, and GDH.
-
Add the FAAH enzyme preparation to the reaction mixture in a cuvette.
-
Equilibrate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the oleamide substrate solution.
-
Monitor the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of the reaction is proportional to the FAAH activity and can be calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH.
Visualizing the Experimental Workflow
To aid in understanding the experimental process, the following diagrams illustrate the workflows for the fluorometric and spectrophotometric FAAH activity assays.
Signaling Pathway Context
The hydrolysis of anandamide by FAAH is a critical step in the termination of endocannabinoid signaling. The following diagram illustrates the central role of FAAH in this pathway.
References
Decoding Specificity: A Comparative Analysis of Decanoyl m-Nitroaniline for Fatty Acid Amide Hydrolase (FAAH)
For researchers, scientists, and drug development professionals navigating the landscape of endocannabinoid system modulation, the selection of appropriate enzymatic substrates is a critical determinant of experimental success. This guide provides a comprehensive comparison of decanoyl m-nitroaniline (DemNA), a widely used colorimetric substrate for Fatty Acid Amide Hydrolase (FAAH), with other notable alternatives. By presenting key performance data, detailed experimental protocols, and visual representations of associated pathways and workflows, this document aims to facilitate informed decisions in the pursuit of novel therapeutics targeting FAAH.
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of the endocannabinoid anandamide (B1667382) and other bioactive fatty acid amides.[1] Its role in regulating signaling pathways implicated in pain, inflammation, and neuropsychiatric disorders has positioned it as a significant therapeutic target. The enzymatic activity of FAAH is commonly assessed using synthetic substrates that produce a detectable signal upon hydrolysis. This compound (DemNA) is one such substrate, releasing the yellow chromophore m-nitroaniline upon cleavage by FAAH, which can be readily quantified using spectrophotometry.[1] However, the specificity of DemNA and its suitability for various experimental contexts warrant a comparative evaluation against other available substrates and a clear understanding of the enzyme's broader substrate and inhibitor interactions.
Comparative Analysis of FAAH Substrates
| Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/mg protein) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Assay Type |
| Anandamide (AEA) | Rat Brain | 5.26[2] | 389.8 ± 46.43[3] | Not Reported | Radiometric[3] / Not Specified[2] |
| Palmitoylethanolamide (PEA) | Rat Brain | 12.53[2] | Not Reported | Not Reported | Not Specified[2] |
| Oleamide (B13806) | Rat Liver | 104 | 5.7 nmol/min/mg protein | Not Reported | Spectrophotometric (Ammonia detection) |
Note: The Vₘₐₓ value for Anandamide was determined in a study overexpressing FAAH in hippocampal neurons and may not be directly comparable to the Vₘₐₓ for Oleamide from rat liver.
The available data suggests that FAAH exhibits a higher affinity for its primary endogenous substrate, anandamide, as compared to palmitoylethanolamide.[2] The significantly higher Kₘ for oleamide suggests a lower affinity compared to anandamide. While a direct comparison with this compound is not possible without its kinetic parameters, the relatively unselective nature of FAAH, which can hydrolyze various fatty acid amides, is an important consideration.[1]
Specificity Profile of FAAH Inhibitors
The development of selective FAAH inhibitors is a major focus of drug discovery. The following table summarizes the inhibitory potency (IC₅₀) of several key compounds against FAAH and other related serine hydrolases, providing a measure of their specificity.
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Notes |
| URB597 | FAAH (human) | 4.6 | Selective for FAAH in the brain, but inhibits liver carboxylesterases.[4][5] |
| MAGL (human) | >10,000 | ||
| PF-3845 | FAAH (human) | 7.2 | Highly selective for FAAH over other serine hydrolases.[4][6] |
| MAGL (human) | >10,000 | ||
| JZL195 | FAAH (mouse brain) | 13 | Dual inhibitor of FAAH and MAGL.[6] |
| MAGL (mouse brain) | 19 | Also inhibits ABHD6 at higher concentrations.[4] |
This data highlights the varying selectivity profiles of different FAAH inhibitors. While compounds like PF-3845 exhibit high selectivity for FAAH, others such as JZL195 are designed as dual inhibitors, targeting both FAAH and MAGL.[4][6] The off-target effects of inhibitors like URB597 on other hydrolases underscore the importance of comprehensive selectivity profiling in drug development.[4][5]
Experimental Protocols
Colorimetric FAAH Activity Assay using this compound (DemNA)
This protocol describes a generalized method for determining FAAH activity by measuring the release of m-nitroaniline from DemNA.
Materials:
-
FAAH enzyme source (e.g., rat liver microsomes, recombinant FAAH)
-
This compound (DemNA) stock solution (in DMSO)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Enzyme Preparation: Prepare dilutions of the FAAH enzyme source in cold Assay Buffer. The optimal concentration should be determined empirically.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of FAAH enzyme preparation
-
For inhibitor studies, add the inhibitor dissolved in a suitable solvent (e.g., DMSO) and pre-incubate with the enzyme for a specified time at 37°C. Include a vehicle control.
-
-
Reaction Initiation: Add Z µL of the DemNA stock solution to each well to initiate the reaction. The final concentration of DemNA should be optimized, but a starting point is typically in the low micromolar range. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Measurement: Measure the absorbance of each well at 405-410 nm using a microplate reader. The absorbance is directly proportional to the amount of m-nitroaniline produced.
-
Data Analysis: Calculate the rate of reaction by determining the change in absorbance over time. For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Fluorometric FAAH Activity Assay
This protocol outlines a general method for a more sensitive fluorometric assay.
Materials:
-
FAAH enzyme source
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA) stock solution (in DMSO)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Enzyme and Substrate Preparation: Prepare dilutions of the FAAH enzyme and the fluorogenic substrate in Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of FAAH enzyme preparation
-
For inhibitor studies, add the inhibitor and pre-incubate as described in the colorimetric assay.
-
-
Reaction Initiation: Add Z µL of the fluorogenic substrate solution to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for a set period (e.g., 15-30 minutes), with readings taken at regular intervals (e.g., every minute).
-
Data Analysis: Determine the initial rate of the reaction from the linear portion of the fluorescence versus time curve. For inhibitor studies, calculate the percent inhibition and IC₅₀ values.
Visualizing the Molecular Landscape
To better understand the context of FAAH activity and the experimental approaches to its study, the following diagrams are provided.
Caption: FAAH signaling pathway in endocannabinoid degradation.
Caption: General experimental workflow for an FAAH activity assay.
Conclusion
This compound serves as a convenient and effective colorimetric substrate for assessing FAAH activity. Its primary advantage lies in the simplicity of the assay, which relies on standard spectrophotometric equipment. However, researchers should be mindful of the inherently broad substrate specificity of FAAH. For studies requiring higher sensitivity, fluorometric substrates may be preferable. The choice of substrate and inhibitor should be guided by the specific experimental goals, with careful consideration of the inhibitor's selectivity profile to avoid confounding off-target effects. The provided protocols and diagrams offer a foundational framework for designing and interpreting experiments aimed at understanding and modulating the activity of this critical enzyme. Further research to elucidate the specific kinetic parameters of this compound with FAAH would be invaluable for a more direct comparison with other substrates.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Impaired anandamide/palmitoylethanolamide signaling in hippocampal glutamatergic neurons alters synaptic plasticity, learning, and emotional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
A Comparative Analysis of Kinetic Parameters for Various FAAH Substrates
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Fatty Acid Amide Hydrolase Substrate Kinetics
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs). This integral membrane enzyme terminates the signaling of the endocannabinoid anandamide (B1667382) and related amidated signaling lipids. The inactivation of FAAH through genetic or pharmacological means has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists, making FAAH a promising therapeutic target.[1] This guide provides a comparative analysis of the kinetic parameters of various substrates for FAAH, supported by experimental data and detailed methodologies, to aid researchers in their study of this important enzyme.
Quantitative Data Summary
The catalytic efficiency of FAAH varies among its different endogenous substrates. The following table summarizes the key kinetic parameters for the hydrolysis of several common FAAH substrates. These parameters, including the Michaelis constant (K_m_), maximum velocity (V_max_), catalytic constant (k_cat_), and catalytic efficiency (k_cat_/K_m_), are crucial for understanding the enzyme's substrate preference and turnover rate.
| Substrate | Enzyme Source | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Anandamide (AEA) | HeLa cells expressing FLAT* | 25.3 ± 14.2 | 0.29 ± 0.13 | - | - | [2] |
| Oleamide (B13806) | Rat Liver | 104 | 5.7 | - | - | [3][4] |
| Palmitoylethanolamide (PEA) | - | - | - | - | - | |
| Oleoylethanolamide (OEA) | - | - | - | - | - | |
| 2-Arachidonoylglycerol (2-AG) | - | - | - | - | - |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for studying FAAH kinetics, the following diagrams illustrate the FAAH signaling pathway and a general experimental workflow for determining kinetic parameters.
Figure 1: Simplified FAAH signaling pathway.
Figure 2: General workflow for determining FAAH kinetic parameters.
Experimental Protocols
The determination of FAAH kinetic parameters can be achieved through various experimental methods. The most common approaches include radiometric, fluorometric, and spectrophotometric assays.
Radiometric Assay
This method is a highly sensitive and direct way to measure FAAH activity using a radiolabeled substrate, typically [³H]-anandamide.
Principle: FAAH hydrolyzes [³H]-anandamide into [³H]-ethanolamine and arachidonic acid. The aqueous [³H]-ethanolamine product is then separated from the unreacted lipid substrate by solvent extraction and quantified by scintillation counting.
Detailed Methodology:
-
Enzyme Preparation: Prepare brain homogenates or cell lysates containing FAAH in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 3 mM MgCl₂). The protein concentration should be determined using a standard method like the Bradford assay.
-
Reaction Setup: In microcentrifuge tubes, add the enzyme preparation to the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate (e.g., [³H]-anandamide) to achieve the desired final concentration. A range of substrate concentrations is used to determine K_m_ and V_max_.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture (e.g., 1:1 or 2:1 v/v) to denature the enzyme and partition the aqueous and organic phases.
-
Phase Separation: Centrifuge the tubes to separate the phases. The aqueous phase will contain the [³H]-ethanolamine product, while the organic phase will contain the unreacted [³H]-anandamide.
-
Quantification: Aspirate an aliquot of the aqueous phase, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert the measured radioactivity (counts per minute) to the amount of product formed (nmol) using the specific activity of the radiolabeled substrate. Calculate the initial reaction velocity (V₀) at each substrate concentration and then use non-linear regression analysis of the Michaelis-Menten equation to determine K_m_ and V_max_.
Fluorometric Assay
Fluorometric assays offer a non-radioactive, high-throughput alternative for measuring FAAH activity.
Principle: This assay utilizes a synthetic substrate that becomes fluorescent upon hydrolysis by FAAH. A common substrate is AMC-arachidonoyl amide, which upon cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).
Detailed Methodology:
-
Reagent Preparation: Prepare the FAAH enzyme, fluorogenic substrate, and assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Assay Plate Setup: In a 96-well microplate, add the enzyme preparation to the assay buffer. Include wells for background controls (without enzyme or with a specific FAAH inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. A standard curve of the fluorophore is used to convert the rate of fluorescence increase to the rate of product formation. K_m_ and V_max_ are then determined as described for the radiometric assay.
Spectrophotometric Assay
Spectrophotometric assays provide another non-radioactive method for determining FAAH activity.
Principle: One common spectrophotometric method is a coupled-enzyme assay that measures the ammonia (B1221849) released from the hydrolysis of a primary amide substrate like oleamide. The ammonia is then used in a second reaction catalyzed by glutamate (B1630785) dehydrogenase, which results in the oxidation of NADH to NAD⁺, leading to a decrease in absorbance at 340 nm.
Detailed Methodology:
-
Reagent Preparation: Prepare the FAAH enzyme, the primary amide substrate (e.g., oleamide), and a reaction mixture containing the coupling enzyme (glutamate dehydrogenase), NADH, and α-ketoglutarate in a suitable buffer.
-
Reaction Setup: In a cuvette or microplate, combine the reaction mixture with the FAAH enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of decrease in absorbance is proportional to the rate of NADH consumption, which is stoichiometric with the rate of ammonia production by FAAH. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve. Determine K_m_ and V_max_ as previously described.
Conclusion
The kinetic characterization of FAAH with its various substrates is fundamental to understanding its physiological roles and for the development of effective therapeutic inhibitors. While anandamide and oleamide are well-characterized substrates, there is a need for more comprehensive studies that directly compare the kinetic parameters of a wider range of endogenous fatty acid amides under standardized conditions. The choice of experimental protocol will depend on the specific research question, available equipment, and throughput requirements, with radiometric assays offering high sensitivity and fluorometric assays providing a safer, high-throughput alternative. This guide provides a foundational understanding to aid researchers in designing and interpreting their kinetic studies of FAAH.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of FAAH Inhibition: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, ensuring the specificity of candidate inhibitors for Fatty Acid Amide Hydrolase (FAAH) is a critical step in the development of novel therapeutics for pain, anxiety, and other neurological disorders. This guide provides a comprehensive comparison of a primary fluorescence-based screening assay with a widely accepted orthogonal method, Activity-Based Protein Profiling (ABPP), for the independent verification of FAAH inhibition. Experimental data for well-characterized inhibitors are presented, alongside detailed protocols for both assays.
The Importance of Orthogonal Verification
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endogenous cannabinoid anandamide (B1667382) and other fatty acid amides.[1][2] Inhibition of FAAH increases the levels of these signaling lipids, producing analgesic, anxiolytic, and anti-inflammatory effects.[3][4] While primary assays, such as fluorescence-based methods, are excellent for high-throughput screening and determining initial potency (IC50 values), they do not guarantee that the observed inhibition is specific to FAAH.[5][6] Off-target effects, where a compound inhibits other enzymes, can lead to misleading results and potential toxicity.[7][8]
Orthogonal assays, which employ a different detection principle and methodology, are therefore essential for independently verifying on-target activity and assessing the selectivity of FAAH inhibitors across the broader proteome.[7][9] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technique for this purpose, as it allows for the direct assessment of inhibitor engagement with FAAH and other serine hydrolases in a native biological context.[9][10]
Comparative Analysis of FAAH Inhibitors
The following table summarizes the inhibitory potency (IC50) of several well-characterized FAAH inhibitors as determined by a primary fluorescence-based assay and an orthogonal ABPP-based competition assay. This direct comparison highlights the importance of verifying primary screening results.
| Inhibitor | Primary Assay: Fluorescence (IC50 in nM) | Orthogonal Assay: ABPP (IC50 in nM) | Inhibitor Class |
| URB597 | 4.6[4] | ~10-50[8] | Irreversible (Carbamate) |
| PF-3845 | ~7.2-7.4[3] | ~1-10[7] | Irreversible (Urea) |
| OL-135 | 4.7 (Ki)[11] | Selective for FAAH[3] | Reversible (α-ketoheterocycle) |
| JZL195 | 2[12] | 12 (for FAAH)[11] | Dual FAAH/MAGL Inhibitor |
| AM4303 | 1.9 (rat), 2 (human)[12] | Not specified | Selective FAAH Inhibitor |
Note: IC50 values can vary depending on assay conditions, enzyme source (species), and substrate concentration. The data presented here is a synthesis from multiple sources for comparative purposes.
Signaling Pathway and Experimental Workflows
To visualize the biological context and the methodologies described, the following diagrams are provided.
Experimental Protocols
Primary Assay: In Vitro Fluorescence-Based FAAH Inhibition Assay
This assay quantifies FAAH activity by measuring the hydrolysis of a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).[5][13]
Materials:
-
Recombinant human or rat FAAH
-
AAMCA substrate
-
Test inhibitors and a known FAAH inhibitor (e.g., URB597) as a positive control
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
DMSO for compound dilution
-
Black, flat-bottom 96- or 384-well microtiter plates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors and positive control in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of the microtiter plate.
-
Enzyme Addition: Prepare a working solution of FAAH in the assay buffer and add 50 µL to each well.
-
Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of AAMCA in the assay buffer. Add 50 µL of the AAMCA solution to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically for 15-30 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
Orthogonal Assay: Activity-Based Protein Profiling (ABPP) for Inhibitor Selectivity
ABPP is used to visualize the active serine hydrolases in a complex proteome and to assess how an inhibitor competes with a broad-spectrum, activity-based probe for binding to these enzymes.[7][9]
Materials:
-
Cell lysates or tissue homogenates expressing FAAH (e.g., HEK293T cells overexpressing FAAH, or brain tissue)
-
Test inhibitors
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine or FP-biotin)
-
SDS-PAGE gels and running buffers
-
In-gel fluorescence scanner or streptavidin beads and mass spectrometer for biotinylated probes
-
Protease inhibitors (optional, for sample preparation)
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS). Determine the total protein concentration.
-
Inhibitor Incubation: In separate tubes, incubate aliquots of the proteome (e.g., 50 µg of total protein) with varying concentrations of the test inhibitor or DMSO (vehicle control) for 30-60 minutes at 37°C.[7]
-
Probe Labeling: Add the activity-based probe (e.g., FP-rhodamine to a final concentration of 1 µM) to each tube. Incubate for another 30 minutes at room temperature. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Sample Preparation for Gel Electrophoresis: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Visualization and Analysis:
-
For fluorescent probes: Visualize the labeled enzymes directly in the gel using a fluorescence scanner. The intensity of the band corresponding to FAAH will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities to determine the IC50 value for FAAH and to assess inhibition of other visible serine hydrolases (off-targets).[7]
-
For biotinylated probes: Following probe labeling, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the inhibitor's targets across the proteome.[10]
-
By employing both a high-throughput primary assay and a robust orthogonal verification method like ABPP, researchers can confidently identify potent and selective FAAH inhibitors, a crucial step towards developing safer and more effective therapeutics.
References
- 1. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 2. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
